Product packaging for Dibehenyldimethylammonium chloride(Cat. No.:CAS No. 26597-36-4)

Dibehenyldimethylammonium chloride

Cat. No.: B12776165
CAS No.: 26597-36-4
M. Wt: 698.7 g/mol
InChI Key: VKKVMDHHSINGTJ-UHFFFAOYSA-M
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Description

Dibehenyldimethylammonium chloride is a useful research compound. Its molecular formula is C46H96ClN and its molecular weight is 698.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H96ClN B12776165 Dibehenyldimethylammonium chloride CAS No. 26597-36-4

Properties

CAS No.

26597-36-4

Molecular Formula

C46H96ClN

Molecular Weight

698.7 g/mol

IUPAC Name

di(docosyl)-dimethylazanium;chloride

InChI

InChI=1S/C46H96N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-46H2,1-4H3;1H/q+1;/p-1

InChI Key

VKKVMDHHSINGTJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Significance of Cationic Surfactants in Advanced Materials and Colloidal Systems

Cationic surfactants, a subgroup of QACs, are amphiphilic molecules that dissociate in water to form positively charged, surface-active ions. mdpi.com This dual nature—a hydrophilic head and a hydrophobic tail—allows them to adsorb at interfaces and self-assemble into various colloidal structures such as micelles, vesicles, and nanotubes. mdpi.com This behavior is fundamental to their importance in the development of advanced materials and the manipulation of colloidal systems.

In the realm of advanced materials , cationic surfactants play a crucial role in various applications:

Drug Delivery Systems: They can form colloidal aggregates that are capable of encapsulating and delivering active pharmaceutical ingredients, including small molecules, peptides, and nucleic acids. mdpi.com The positive charge of these surfactants can enhance their interaction with negatively charged biological membranes, although this can also be a source of toxicity. mdpi.commdpi.com Research is ongoing to develop biocompatible and biodegradable cationic surfactants to mitigate these effects. mdpi.com

Surface Modification: Cationic surfactants are used to modify the surface properties of materials. For example, they can be used to create superaerophobic surfaces on electrodes, which enhances the performance of electrochemical reactions like the oxygen evolution reaction by facilitating the release of gas bubbles. researchgate.net

Inhibition of Unwanted Reactions: In electrocatalysis, such as CO2 reduction systems, cationic surfactants like cetyltrimethylammonium bromide (CTAB) are employed to suppress competing reactions, for instance, the hydrogen evolution reaction (HER). acs.org

In colloidal systems , which consist of particles dispersed in a continuous medium, cationic surfactants are instrumental for several reasons: uu.nl

Stabilization and Destabilization of Suspensions: The charge of colloidal particles is a key factor in their stability. Cationic surfactants can be used to control the surface charge of particles in a suspension. researchgate.net Depending on the concentration, they can either neutralize the charge of negatively charged particles, leading to aggregation (destabilization), or impart a positive charge, leading to stabilization through electrostatic repulsion. colloid.ch

Formation of Emulsions and Microemulsions: Cationic surfactants are effective emulsifying agents, enabling the formation of stable oil-in-water emulsions and microemulsions. researchgate.netscielo.br These systems are important in a wide range of products and processes.

Enhanced Solubilization: The micellar structures formed by cationic surfactants can encapsulate hydrophobic substances, thereby increasing their solubility in aqueous solutions. mdpi.com The solubilization capacity is influenced by factors such as the surfactant's alkyl chain length and the formation of gemini (B1671429) surfactants (surfactants with two hydrophilic head groups and two hydrophobic tails). mdpi.comus.es

Dibehenyldimethylammonium Chloride: Structural Features and Its Position Within the Surfactant Class

Dibehenyldimethylammonium chloride is a quaternary ammonium (B1175870) compound with the chemical formula C46H96ClN. ontosight.ai Its structure is defined by a central nitrogen atom covalently bonded to two long-chain behenyl (docosyl) groups and two smaller methyl groups. ontosight.ai The positive charge of the quaternary ammonium cation is balanced by a chloride anion.

PropertyValue
Chemical FormulaC46H96ClN
Other NamesDibehenyl dimonium chloride, Didocosyldimethylammonium chloride, Dimethyldibehenylammonium chloride
Key Structural FeaturesQuaternary ammonium cation, two behenyl (C22) alkyl chains, two methyl groups, chloride anion

This compound is firmly positioned within the cationic surfactant class due to its molecular architecture. The key characteristics that define its role as a surfactant are:

Amphiphilicity: The molecule possesses a distinct hydrophilic (water-loving) head, the dimethylammonium chloride group, and a significant hydrophobic (water-repelling) tail, composed of the two long behenyl chains. This dual nature is the hallmark of a surfactant.

Cationic Nature: The permanent positive charge on the nitrogen atom places it in the cationic surfactant category. mdpi.com This positive charge dictates its interaction with negatively charged surfaces and molecules.

The presence of two long alkyl chains (dibehenyl) is a notable feature. Surfactants with two long alkyl chains are often referred to as "di-long chain" surfactants. This structural element can influence its physical properties, such as its solubility and the geometry of the aggregates it forms in solution. For instance, dimeric surfactants have been shown to have a greater tendency to form elongated aggregates compared to their single-chain counterparts. us.es

Overview of Key Research Domains for Dibehenyldimethylammonium Chloride

General Synthetic Routes for Long-Chain Quaternary Ammonium Chlorides

The primary and most established method for synthesizing quaternary ammonium chlorides is the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide. nih.govmdpi.com For long-chain QACs like this compound, the synthesis typically proceeds by reacting a tertiary amine, such as N,N-dimethylbehenylamine, with behenyl chloride. Conversely, dibehenylmethylamine can be reacted with methyl chloride.

There are two main synthetic pathways for preparing polymeric quaternary ammonium chlorides: rsc.orgresearchgate.net

Method A (Tertiary Amine Route): This involves preparing polymers containing tertiary amine groups, which are then quaternized by reacting them with an alkyl halide. rsc.org

Method B (Alkyl Chloride Route): This method starts with a polymer bearing chloroalkyl groups. In a subsequent reaction, these groups are reacted with a tertiary amine to form the quaternary ammonium chloride. rsc.org

Another synthetic approach involves the alkoxylation of primary fatty amines using agents like ethylene (B1197577) oxide or propylene (B89431) oxide. The resulting product is then esterified with fatty acids and finally quaternized to yield the desired QAC. justia.com

Optimized Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are manipulated include temperature, reaction time, solvent, and the molar ratio of reactants.

A patented method for producing dialkyl dimethyl quaternary ammonium salts provides insight into potential reaction conditions. For the synthesis of a related compound, didocosyl dimethyl ammonium carbonate (a precursor), bis(docosyl)methyl tertiary amine is reacted with dimethyl carbonate in the presence of methanol. The reaction is carried out at an elevated temperature of 200°C for 20 hours. google.com This precursor can then be converted to the chloride salt. The use of microwave irradiation has been shown to significantly shorten reaction times from hours to minutes and increase yields to over 90% for other QACs. google.com The pH of the final product mixture is also a critical factor, with a controlled pH range of 2.0 to 5.0 ensuring the hydrolytic stability of the compound. google.comgoogleapis.com

Table 1: Comparison of Reaction Conditions for Quaternary Ammonium Salt Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 6 - 24 hours google.comnih.gov2 - 25 minutes google.comnih.gov
Typical Yield ~75% google.com>90% google.com
Energy Source ThermalMicrowave
Solvent Often requires anhydrous organic solvents nih.govCan reduce or eliminate solvent use google.com

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for many applications of this compound. The choice of purification method depends on the initial purity of the crude product and the required final purity.

Common purification techniques include:

Distillation: Used to remove volatile solvents and unreacted starting materials from the final product. google.com

Recrystallization: A standard method for purifying solid compounds. The crude product is dissolved in a suitable solvent at a high temperature and then allowed to cool, causing the pure compound to crystallize.

Solvent Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It can be used to remove impurities from the product. rsc.org

Chromatography: Techniques such as column chromatography can be employed for high-purity applications, separating the desired product from byproducts and unreacted reagents based on differential adsorption on a stationary phase. The use of functionalized extraction resins, for example, has proven effective in the selective isolation of certain metal chlorides. nih.gov

In cases where the synthesis reaction proceeds with very high yield (>90%), extensive purification may not be necessary for certain applications, and the product can be used directly after a simple workup. google.com

Chemical Functionalization and Derivatization Studies of this compound Analogues

Research into the functionalization and derivatization of QACs aims to create analogues with enhanced or novel properties. For analogues of this compound, modifications can be introduced by altering the structure of the tertiary amine or the alkylating agent.

One approach involves synthesizing a precursor, such as dibehenyldimethylammonium methyl carbonate, and then reacting it with various carboxylic acids (e.g., oleic acid, lauric acid) to exchange the anion and produce analogues like dibehenyldimethylammonium oleate. google.com This allows for the tuning of properties such as solubility and physical state.

Another strategy involves creating analogues of similar long-chain QACs by reacting different long-chain tertiary amines with an alkylating agent, such as benzyl (B1604629) bromide, to produce dichained benzalkonium analogues. mdpi.com This allows for the systematic study of how chain length and the nature of the head group affect the compound's properties. Furthermore, incorporating functional groups like esters or thioethers into the alkyl chains can lead to derivatives with specific characteristics, such as enhanced biodegradability. rsc.org

Table 2: Examples of Functionalization Approaches for QACs

Functionalization StrategyStarting Materials ExampleResulting Analogue ExamplePurpose of ModificationReference
Anion Exchange Dibehenyldimethylammonium methyl carbonate, Oleic acidDibehenyldimethylammonium oleateModify physical properties google.com
Head Group Modification Double long-chained tertiary amines, Benzyl bromideDichained Benzalkonium analoguesInvestigate structure-activity relationships mdpi.com
Alkyl Chain Modification Tertiary amines, Alkylating agents with ester groupsQACs with ester bondsEnhance biodegradability rsc.org

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of QACs to minimize environmental impact. researchgate.netchemrxiv.orgresearchgate.net These approaches focus on improving atom economy, reducing waste, and using less hazardous substances. acs.orgadvancedsciencenews.com

Key green chemistry strategies applicable to this compound production include:

Alternative Energy Sources: The use of microwave and ultrasound irradiation as energy sources can dramatically reduce reaction times, leading to significant energy savings and often higher product yields compared to conventional heating methods. nih.govnih.gov

Green Solvents and Reagents: Replacing toxic and volatile organic solvents with more environmentally benign alternatives, or performing reactions under solvent-free conditions, is a core principle. organic-chemistry.org A significant development is the use of dimethyl carbonate (DMC) as a "green" methylating agent, which is a nontoxic substitute for hazardous reagents like methyl halides and dimethyl sulfate. acs.org Reactions using DMC often produce fewer inorganic salt byproducts. google.comacs.org

Biodegradable Design: A forward-thinking approach involves designing QACs that are inherently biodegradable. This can be achieved by incorporating functional groups like ester bonds into the molecular structure, which can be more easily broken down in the environment. rsc.org

Efficient Purification: Developing greener isolation and purification methods, such as using recyclable deep eutectic solvents (DESs), can reduce the reliance on large volumes of conventional, often hazardous, organic solvents. researchgate.net

Micellization Behavior and Critical Micelle Concentration (CMC) Studies of this compound

The aggregation of surfactant molecules into structures like micelles is a cornerstone of their utility. For this compound, this process is governed by the balance between the hydrophobic attraction of its long behenyl chains and the electrostatic repulsion between its positively charged head groups.

Experimental Determination of Critical Micelle Concentration (CMC) for this compound Solutions

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to associate into larger aggregates. uniba.sk This transition prompts abrupt changes in various physical properties of the solution, which can be monitored to determine the CMC. hopaxfc.com Common experimental techniques for determining the CMC of ionic surfactants include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. nepjol.info

For long, double-chain surfactants like this compound, the concept of a CMC can be less distinct than for their single-chain counterparts. These molecules show a strong tendency to form bilayer vesicles and lamellar phases, sometimes even at concentrations below a traditionally defined CMC. cosmeticsandtoiletries.com For instance, studies on the closely related compound dimethyldioctadecylammonium (B77308) bromide (DODAB) show that unilamellar vesicles dominate the system at concentrations below 1 mM.

However, the CMC of such surfactants can still be investigated. Conductivity measurements have been successfully used to study the aggregation of DODAB across different temperatures. This method relies on plotting the electrical conductivity of the solution against the surfactant concentration. The plot typically shows two lines with different slopes, corresponding to the pre-micellar and post-micellar regions. The concentration at the intersection of these lines is taken as the CMC. researchgate.net

Table 1: Common Experimental Methods for CMC Determination

Method Principle
Tensiometry Measures the change in surface tension of the solution as surfactant concentration increases. The CMC is identified as the point where surface tension ceases to decrease significantly.
Conductivity Measures the change in electrical conductivity. The binding of counterions to the charged micelles above the CMC leads to a change in the slope of the conductivity vs. concentration plot.
Fluorescence Utilizes a fluorescent probe (e.g., pyrene) whose spectral properties change upon partitioning into the hydrophobic micellar core from the aqueous environment.

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon sequential injection of a concentrated surfactant solution into a solvent. The enthalpy of micellization can be determined, and the CMC is identified from the inflection point of the titration curve. tainstruments.com |

Influence of Temperature on this compound Micellization

Temperature has a dual effect on the micellization of ionic surfactants. Firstly, an increase in temperature can decrease the hydration of the hydrophilic head groups, which favors aggregation. Secondly, it disrupts the structured water molecules surrounding the hydrophobic tails, an effect that disfavors micellization. nih.gov

The competition between these two opposing effects typically results in a U-shaped relationship between the CMC and temperature. nih.gov As temperature increases, the CMC initially decreases, reaches a minimum value at a specific temperature (T*), and then begins to increase. nih.gov This characteristic U-shaped profile has been observed for the structural analog dimethyldioctadecylammonium bromide, which exhibits a CMC minimum in the temperature range of 298.15–303.15 K (25–30 °C). The disruption of the water structure around the hydrophobic chains becomes the dominant effect at higher temperatures, leading to an increase in the CMC. mdpi.com

Effects of Solvent Composition and Ionic Strength on Micellization Phenomena

The composition of the solvent significantly impacts the aggregation behavior of surfactants. The addition of organic cosolvents, such as ethylene glycol, to an aqueous solution can increase the CMC. ijert.org This is because the cosolvent makes the solvent more favorable for the hydrophobic tails, thus reducing the driving force for their sequestration within a micelle. ijert.org

For ionic surfactants like this compound, increasing the ionic strength of the solution by adding an electrolyte (e.g., sodium chloride) has a pronounced effect. The added salt ions screen the electrostatic repulsion between the positively charged head groups of the surfactant molecules. nih.gov This reduction in repulsion allows aggregation to occur at a lower surfactant concentration, thereby decreasing the CMC. hopaxfc.com The magnitude of this effect can depend on the specific ions used, following patterns such as the Hofmeister series. researchgate.net

Furthermore, the nature of the counterion associated with the surfactant itself influences aggregation. Studies on dimethyldioctadecylammonium salts have shown that the counterion (e.g., bromide vs. chloride) significantly affects the size of the resulting vesicles, with bromide leading to larger aggregates. This is attributed to differences in counterion binding and the resulting surface potential of the aggregates. nih.gov

Thermodynamic Analysis of this compound Micellization (e.g., Gibbs Free Energy, Enthalpy, Entropy)

The thermodynamic parameters of micellization—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—provide insight into the driving forces behind the self-assembly process. These values can be calculated from the temperature dependence of the CMC. nih.govnih.gov

The Gibbs free energy of micellization is typically negative, indicating that the formation of micelles is a spontaneous process. mdpi.comijert.org It is calculated using the following equation for ionic surfactants:

ΔG°mic = (2 - β) * R * T * ln(XCMC)

where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counterion binding (often determined from the ratio of the slopes of the pre- and post-micellar regions in a conductivity plot). researchgate.net

The enthalpy of micellization (ΔH°mic) can be determined from the Gibbs-Helmholtz equation:

ΔH°mic = - (2 - β) * R * T² * [d(ln(XCMC))/dT]

The entropy of micellization (ΔS°mic) can then be calculated using the fundamental thermodynamic relationship:

ΔG°mic = ΔH°mic - TΔS°mic

Table 2: Typical Thermodynamic Parameters of Micellization for Cationic Surfactants

Parameter Typical Sign/Value Thermodynamic Implication
ΔG°mic Negative Micellization is a spontaneous process. mdpi.com
ΔH°mic Can be positive or negative Often endothermic at low temperatures and exothermic at high temperatures, passing through zero at the temperature of minimum CMC. nih.gov

| ΔS°mic | Positive | The process is often entropically driven, largely due to the hydrophobic effect. ijert.org |

Note: This table represents general trends for cationic surfactants. Specific values for this compound are not available in the cited literature.

Self-Assembly Structures and Aggregation Phenomena of this compound

The unique molecular architecture of this compound, with its two long, bulky hydrocarbon tails, predisposes it to form aggregates that are more complex than the simple, spherical micelles formed by many single-chain surfactants.

Characterization of Micellar Aggregates Formed by this compound

Due to its twin-tailed structure, this compound and its close analog, DSDMAC, have a strong tendency to form lamellar bilayers and vesicles in aqueous solutions. cosmeticsandtoiletries.com This behavior can be rationalized by considering the surfactant packing parameter, which relates the head group area to the volume and length of the hydrophobic tails. For double-chain surfactants, this parameter favors the formation of planar or curved bilayers rather than spherical micelles.

The aggregation process is concentration-dependent. For dimethyldioctadecylammonium bromide (DODAB), concentrations below 1 mM are dominated by unilamellar vesicles. As the concentration increases into the range of 1 mM to 65 mM, these unilamellar vesicles coexist with more complex multilamellar structures. These vesicles are closed, bilayered structures that enclose a volume of the aqueous solvent.

These complex liquid crystalline phases are central to the functionality of this compound in applications such as fabric softeners and conditioning agents for hair and skin, where it forms stable lamellar structures in emulsions, often in conjunction with fatty alcohols. cosmeticsandtoiletries.comspecialchem.com

Formation and Morphology of this compound Vesicles

Due to its amphiphilic nature, featuring a hydrophilic dimethylammonium headgroup and two large, hydrophobic behenyl tails, this compound readily self-assembles in aqueous environments. The primary mechanism to shield the hydrophobic chains from the unfavorable interactions with water is the formation of bilayer structures. In these bilayers, the alkyl chains orient towards each other, creating a hydrophobic core, while the cationic headgroups face the aqueous phase.

At sufficient dilution, these planar bilayers tend to close upon themselves to eliminate exposed hydrophobic edges, resulting in the spontaneous formation of vesicles. These vesicles are typically multilamellar (MLVs), consisting of several concentric bilayers separated by layers of water. The formation of stable vesicle dispersions is a key characteristic of this class of surfactants and is fundamental to their application in areas such as fabric softening, where they serve as delivery vehicles for the conditioning agent. google.com.pgepo.org The method of preparation, such as sonication or extrusion, can influence the size and lamellarity of the resulting vesicles, with sonication often producing smaller, unilamellar vesicles (SUVs) and extrusion yielding vesicles with a more defined size distribution. nih.gov

Phase Behavior and Phase Transitions of this compound Aqueous Systems

The aqueous systems of this compound, like other double-chain surfactants, exhibit rich thermotropic phase behavior, primarily characterized by the transition between a gel phase (Lβ) and a liquid crystalline phase (Lα). mdpi.com

Gel Phase (Lβ): At lower temperatures, the long behenyl chains are in a highly ordered, all-trans conformation, creating a "solid-like" or gel state. This phase is characterized by sharp diffraction peaks in X-ray scattering, indicating a well-ordered, crystalline packing of the alkyl chains. mdpi.com For these long-chain surfactants, the bilayers in the Lβ phase often feature significant chain tilting or interdigitation to optimize packing and minimize voids. mdpi.comtandfonline.com

Liquid Crystalline Phase (Lα): Upon heating, the surfactant undergoes a main phase transition (Tm). Above this temperature, the alkyl chains "melt" and become disordered with significant gauche defects, entering the fluid-like liquid crystalline phase. mdpi.comntu.edu.sg This transition is endothermic and can be readily detected by techniques like Differential Scanning Calorimetry (DSC). nih.govntu.edu.sgnih.gov

The main transition temperature (Tm) is highly dependent on the length of the alkyl chains. Longer chains lead to stronger van der Waals interactions, which require more thermal energy to overcome, thus increasing Tm. nih.govresearchgate.net Studies on the dialkyldimethylammonium bromide series show a clear, non-linear increase in Tm with the number of carbon atoms in the alkyl chains.

Table 1: Effect of Alkyl Chain Length on Main Transition Temperature (Tm) of Dialkyldimethylammonium Bromide Vesicles

Surfactant NameAlkyl Chain Length (n)Main Transition Temperature (Tm) in °C
Didodecyldimethylammonium bromide (DDAB)1214.2
Ditetradecyldimethylammonium bromide (DTDAB)1427.0
Dihexadecyldimethylammonium bromide (DHDAB)1636.5
Dioctadecyldimethylammonium bromide (DODAB)1845.0

This interactive table is based on data for the bromide series, which shows similar trends to the chloride series. nih.gov

Extrapolating from this trend, this compound (C22) is expected to have a significantly higher Tm than its C18 analog, placing its main transition well above typical room temperatures.

Control of Self-Assembly Morphology through External Stimuli (e.g., pH, co-solutes)

The self-assembled structures of this compound can be modulated by external factors, particularly the addition of co-solutes.

Effect of Co-solutes: The addition of other molecules (additives or co-solutes) can significantly alter the phase behavior and stability of the lamellar structures. The effect depends strongly on the polarity and structure of the additive. mdpi.com

Fatty Alcohols and Fatty Acids: Medium-chain alcohols and fatty acids can intercalate into the surfactant bilayer. By disrupting the regular packing of the long behenyl chains, they can markedly decrease the main transition temperature (Tm), favoring the more fluid Lα phase at lower temperatures. mdpi.com

Long-Chain Alcohols: In contrast, long-chain alcohols that match the length of the surfactant tails can act as co-surfactants, integrating into the bilayer and potentially increasing its stability without significantly lowering the Tm. mdpi.com

Electrolytes: The addition of simple salts like NaCl screens the electrostatic repulsion between the cationic headgroups, allowing for tighter packing and potentially altering the thickness of the water layers between bilayers. mdpi.com

Table 2: Influence of Co-solutes on the Phase Behavior of Double-Chain Cationic Surfactant Bilayers

Co-solute TypeGeneral Effect on BilayerImpact on Transition Temperature (Tm)
Medium-Chain AlcoholsDisrupts alkyl chain packingSignificantly Decreases
Long-Chain AlcoholsActs as a co-surfactant, stabilizes bilayerMinor Decrease or Increase
Simple Electrolytes (e.g., NaCl)Screens headgroup repulsion, reduces inter-bilayer distanceCan cause a slight increase

This interactive table summarizes general findings for dioctadecyldimethylammonium chloride systems. mdpi.com

Effect of pH: The quaternary ammonium headgroup of this compound is strongly basic and remains permanently protonated with a positive charge across a very broad pH range. Therefore, unlike surfactants with amine or carboxylic acid headgroups, its self-assembly is not directly responsive to typical pH changes. However, pH can have indirect effects, for instance by altering the charge of co-solutes or the surface charge of a substrate onto which the surfactant might adsorb. epo.org

Interfacial Adsorption and Surface Activity of this compound

The pronounced amphiphilicity of this compound drives it to accumulate at interfaces, such as those between air and water or oil and water, where it acts to lower the interfacial free energy.

Adsorption Isotherms at Air-Liquid Interfaces

This compound exhibits strong surface activity at the air-water interface. The two long, hydrophobic behenyl chains are expelled from the bulk water phase to the interface, while the hydrophilic cationic headgroup remains hydrated in the water. This adsorption reduces the surface tension of the water.

An adsorption isotherm plots the surface tension as a function of the surfactant's bulk concentration. For this compound, the isotherm would show a steep decrease in surface tension with increasing concentration. This continues until the interface becomes saturated and the molecules begin to aggregate in the bulk solution, forming vesicles. This concentration is the Critical Micelle Concentration (CMC), although for highly insoluble double-chain surfactants, it is more accurately a critical aggregation concentration (CAC). Beyond the CMC/CAC, the surface tension remains relatively constant at its minimum value. Due to the extreme hydrophobicity conferred by two C22 chains, the CMC of this compound is expected to be exceptionally low.

Adsorption Behavior at Oil-Water Interfaces

At an oil-water interface, this compound molecules orient themselves with their long, lipophilic behenyl tails penetrating the oil phase and the polar headgroup remaining in the aqueous phase. scirp.orgresearchgate.net This arrangement is thermodynamically highly favorable and is the basis for the compound's function as an emulsifying agent. The adsorption at the oil-water interface is typically more pronounced than at the air-water interface because the hydrophobic tails can be more effectively solvated by the oil phase than by air. scirp.orgmdpi.com This strong partitioning to the interface makes it effective at stabilizing oil-in-water emulsions. The presence of other molecules, such as polymers or other surfactants, can lead to competitive or synergistic adsorption behavior at the interface. nih.gov

Mechanisms of Interfacial Tension Reduction by this compound

The reduction of interfacial tension (γ) is a direct consequence of the adsorption of this compound at an interface. Interfacial tension arises from the cohesive energy present at the boundary between two immiscible phases (like oil and water or air and water). The molecules at the interface are in a higher energy state compared to those in the bulk.

Dynamic Interfacial Properties of this compound Films

The behavior of this compound at an interface, such as that between oil and water, is dynamic and dictates its functionality as a stabilizer. When molecules of this cationic surfactant adsorb at an interface, they form a film with distinct rheological properties. The long, saturated behenyl (C22) chains contribute to strong van der Waals interactions, leading to the formation of condensed films.

The properties of these films can be studied using techniques like Langmuir trough measurements, which generate surface pressure-area (π-A) isotherms. These isotherms reveal the different phases a monolayer undergoes upon compression. biolinscientific.com For long-chain dialkyldimethylammonium compounds, such as the closely related dimethyldioctadecylammonium chloride (DODAC), distinct phase transitions from a liquid-expanded (LE) to a liquid-condensed (LC) state are observed. nih.gov The compressibility modulus (C_s⁻¹), a measure of the film's stiffness, changes significantly with the phase of the monolayer. nih.gov

The dynamic properties of these films, including their response to shear and dilation, are critical for emulsion stability. Under the action of shear, aqueous systems of dialkyldimethylammonium chloride can undergo conformational transformations from lamellar sheets to multilamellar vesicles (onions). acs.orgresearchgate.net This transition is often marked by a critical stress, leading to step changes in viscosity and dynamic moduli, which reflects the significant structural reorganization within the fluid. acs.orgresearchgate.net This ability to form structured, viscoelastic layers at the interface provides a robust barrier against droplet coalescence.

The table below summarizes the different monolayer phases and their characteristics, which are applicable to films of this compound at an oil-water interface. biolinscientific.comnih.gov

Monolayer PhaseSurface Pressure (π)Molecular ArrangementFilm CharacteristicsCompressibility Modulus (C_s⁻¹) nih.gov
Gas (G) Very LowMolecules are far apart, moving randomly.Highly compressible, low density.< 25 mN/m (low-density liquid)
Liquid-Expanded (LE) Low to IntermediateAlkyl chains are disordered and mobile.Fluid-like, less compressible than gas phase.25-50 mN/m
Liquid-Condensed (LC) Intermediate to HighAlkyl chains are more ordered and tilted.More viscous, significantly less compressible.100-250 mN/m
Solid (S) HighAlkyl chains are tightly packed and perpendicular.Rigid, nearly incompressible.> 500 mN/m
Collapse Very HighMonolayer breaks, forming 3D structures.Film is unstable and loses integrity.N/A

This interactive table is based on general classifications for amphiphilic monolayers.

Emulsion and Dispersion Stabilization Mechanisms Involving this compound

Role of this compound as an Emulsifying Agent

This compound is a quaternary ammonium salt, which classifies it as a cationic surfactant. acs.org Its amphiphilic structure, consisting of a positively charged dimethylammonium head group and two long, hydrophobic behenyl tails, makes it an effective emulsifying agent. acs.org In this role, it adsorbs at the oil-water interface, lowering the interfacial tension (IFT) and facilitating the creation of droplets. ijirss.com Its primary function is to form a protective film around the dispersed phase droplets, preventing them from coalescing and leading to a kinetically stable emulsion. ijirss.com This capability is widely utilized in personal care products like lotions and conditioners, where it helps to stabilize oil-in-water emulsions and impart a smooth feel.

Mechanisms of Oil-in-Water (O/W) Emulsion Stabilization by Cationic Surfactants

In an oil-in-water (O/W) emulsion, oil droplets are dispersed in a continuous aqueous phase. Cationic surfactants like this compound stabilize these systems through several key mechanisms:

Electrostatic Repulsion : The primary stabilization mechanism for ionic surfactants is the creation of an electrical double layer. The cationic head groups of this compound arrange at the oil droplet surface, imparting a net positive charge. This surface charge attracts a layer of counter-ions (chloride ions) from the aqueous phase. When two droplets approach each other, their electrical double layers overlap, resulting in a strong electrostatic repulsive force that prevents them from aggregating and coalescing. ijirss.com

Steric Hindrance : The two long behenyl (C22) alkyl chains project from the interface into the oil phase. This bulky, hydrocarbon portion of the molecule creates a significant steric barrier. This physical barrier further hinders the close approach of two droplets, complementing the electrostatic repulsion.

Interfacial Film Formation : The surfactant molecules pack at the interface to form a condensed, viscoelastic film. This film acts as a mechanical barrier to coalescence and can also dampen interfacial tension gradients that might lead to instability (the Marangoni-Gibbs effect). ijirss.com The strength and elasticity of this film are crucial for long-term stability.

Stabilization of Water-in-Oil (W/O) Emulsions

While cationic surfactants are more commonly used for O/W emulsions due to the positive charge residing in the aqueous phase, they can also contribute to the stability of water-in-oil (W/O) systems. In a W/O emulsion, water droplets are dispersed in a continuous oil phase. Stabilization in these systems is often achieved using low Hydrophile-Lipophile Balance (HLB) emulsifiers. The long, dominant behenyl chains of this compound give it a low HLB, making it suitable for W/O systems.

The primary mechanism here is the formation of a dense, structured interfacial film where the bulky hydrophobic tails are anchored in the continuous oil phase, creating a robust steric barrier around the water droplets. mdpi.com Additionally, the presence of electrolytes in the aqueous phase can enhance the partitioning of the emulsifier to the interface, further reducing interfacial tension and improving stability. mdpi.comnih.gov In some cases, W/O emulsions are stabilized by a network of particles or surfactant structures within the continuous oil phase, which increases viscosity and physically prevents droplets from settling or coalescing. researchgate.net

Influence of this compound on Emulsion Rheology and Stability

The rheological properties (flow and deformation) of an emulsion are intrinsically linked to its stability. This compound significantly influences emulsion rheology. Emulsions stabilized with this surfactant often exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases as shear rate increases. nih.govmdpi.com

At sufficient concentrations, dialkyldimethylammonium chlorides are known to form liquid crystalline phases, such as lamellar phases, in water. researchgate.netcsic.es When an oil phase is introduced, these structures can coexist with the emulsion droplets or form at the droplet interface, dramatically increasing the viscosity and yield stress of the system. The formation of these structures leads to a viscoelastic gel-like network within the continuous phase, which effectively immobilizes the dispersed droplets and prevents creaming or sedimentation, thus enhancing stability. mdpi.com

The relationship between the emulsion's microstructure and its rheological properties is complex. Dynamic rheological measurements often show that the storage modulus (G') and loss modulus (G'') are dependent on surfactant concentration and temperature, with maxima and minima in these values corresponding to phase transitions and structural changes in the system. researchgate.net

The following table outlines key factors influenced by this compound that affect emulsion rheology and stability.

FactorInfluence of this compoundImpact on RheologyImpact on Stability
Droplet Size Effective emulsification leads to smaller droplet sizes.Smaller droplets can increase viscosity due to higher surface area and interactions.Smaller droplets reduce the rate of creaming/sedimentation (Brownian motion dominates). ijirss.com
Interfacial Film Forms a strong, viscoelastic film at the oil-water interface.Increases the resistance to droplet deformation under shear.Provides a mechanical barrier against coalescence. ijirss.com
Continuous Phase Can form liquid crystalline structures (lamellar phases, vesicles) in the aqueous phase.Drastically increases viscosity, yield stress, and elasticity (G'). researchgate.netmdpi.comCreates a gel network that traps droplets, preventing phase separation.
Electrostatic Repulsion Imparts a positive charge to O/W droplets.Contributes to the effective volume of droplets, slightly increasing viscosity.Prevents droplet aggregation and coalescence through repulsive forces. ijirss.com

This interactive table summarizes the interconnected effects of the surfactant on emulsion properties.

Interactions with Polymeric Additives in Emulsion Systems

In many formulations, this compound is used in conjunction with polymeric additives, which can act as thickeners, stabilizers, or conditioning agents. The interactions between the cationic surfactant and these polymers are critical to the final product's performance and stability. mdpi.com

The nature of the interaction depends heavily on the charge of the polymer. mdpi.com

Anionic Polymers (e.g., Carbomers, Xanthan Gum) : The interaction between the positively charged this compound and a negatively charged polymer is dominated by strong electrostatic attraction. This often leads to the formation of a polymer-surfactant complex, which may be insoluble and precipitate out of the solution, causing emulsion instability. researchgate.netnih.gov This incompatibility means that cationic emulsifiers like this compound are generally not formulated with anionic thickeners like carbomer. mdpi.com The binding of the surfactant to the polymer typically begins at a very low concentration, known as the critical aggregation concentration (CAC), which is often much lower than the surfactant's critical micelle concentration (CMC). mdpi.com

Non-ionic Polymers (e.g., Hydroxyethylcellulose, HEC) : Interactions are primarily driven by weaker hydrophobic associations between the surfactant's alkyl tails and hydrophobic regions on the polymer backbone. mdpi.cominkworldmagazine.com This interaction can be beneficial, leading to an increase in the viscosity of the continuous phase and enhancing the adsorption of the polymer-surfactant complex at the oil-water interface. This synergistic interaction can significantly improve emulsion stability. inkworldmagazine.com

Cationic Polymers (e.g., Polyquaternium-10) : When the polymer and surfactant have the same charge, electrostatic repulsion generally prevents strong direct interaction. They can coexist in a formulation and perform their respective functions independently, although competition for space at the interface can occur.

The study of these interactions is crucial for formulators to create stable and effective emulsion systems. researchgate.netscientificspectator.com

This compound in the Formation and Stabilization of Multiple Emulsions

This compound, a cationic surfactant characterized by its two long behenyl alkyl chains, possesses the requisite molecular structure to function as an effective emulsifying agent in complex multiphase systems such as multiple emulsions. Multiple emulsions, which are sophisticated polydisperse systems, involve the dispersion of an emulsion within another continuous phase. The most common types are water-in-oil-in-water (W/O/W) and oil-in-water-in-oil (O/W/O) emulsions. nih.govcore.ac.uk The stability of these intricate systems is a significant challenge, necessitating the use of specific surfactants to stabilize the different interfaces. researchgate.netpsu.edumdpi.com

In the context of W/O/W emulsions, a low HLB surfactant is used to form the initial W/O emulsion, and a high HLB surfactant is used to disperse the W/O emulsion in the continuous aqueous phase. This compound, being a quaternary ammonium compound, can be utilized in these formulations. Its role would be influenced by its partitioning behavior between the oil and water phases and its ability to form a stable interfacial film. The long, hydrophobic behenyl chains would preferentially reside in the oil phase, while the charged dimethylammonium headgroup would be oriented towards the aqueous phase.

The stability of multiple emulsions is threatened by several mechanisms, including the coalescence of the internal droplets, coalescence of the larger multiple emulsion droplets, and the rupture of the oil layer separating the inner and outer aqueous phases. core.ac.uk The selection of appropriate surfactants is critical to mitigate these instability pathways. The presence of a charged species like this compound at the interface can provide electrostatic repulsion between droplets, thereby hindering coalescence.

While specific research detailing the performance of this compound in the formation and stabilization of multiple emulsions is not extensively documented in publicly available literature, its inclusion in patents for various emulsified compositions suggests its utility in such systems. google.comepo.orggoogle.com The effectiveness of a surfactant in a multiple emulsion is dependent on a variety of factors, including its concentration, the nature of the oil phase, and the presence of other electrolytes or polymers.

For instance, the stability of a multiple emulsion can be influenced by the osmotic pressure difference between the inner and outer aqueous phases. The transport of water or solutes across the oil layer can lead to swelling or shrinkage of the internal droplets, ultimately affecting emulsion stability. psu.edunih.gov The interfacial film formed by the surfactant plays a crucial role in controlling this transport.

The table below outlines key parameters that are critical in the evaluation of surfactants for their role in stabilizing multiple emulsions. While specific data for this compound in this application is not provided in the searched sources, these are the typical metrics that would be assessed in relevant research.

Parameter Significance in Multiple Emulsion Stability Typical Desired Range/Characteristic
Droplet Size Distribution Affects creaming/sedimentation rate and emulsion texture. A narrow distribution is desirable for uniformity.Varies depending on application; typically in the micrometer range.
Encapsulation Efficiency (%) Measures the percentage of the inner phase that is successfully entrapped within the multiple emulsion droplets.High encapsulation efficiency indicates effective formation and initial stability.
Stability to Coalescence Indicates the resistance of droplets (both inner and outer) to merging with one another over time.Low rate of coalescence over the desired shelf life of the product.
Zeta Potential (mV) Measures the magnitude of the electrostatic charge at the droplet surface, indicating the degree of electrostatic repulsion between droplets.Higher absolute values (e.g., >

Further research would be necessary to generate specific data on the performance of this compound in multiple emulsion systems and to fully elucidate its stabilizing mechanisms in comparison to other cationic or non-ionic surfactants. Such studies would involve systematic variation of its concentration and formulation parameters, followed by detailed characterization of the resulting emulsion properties over time.

Computational and Theoretical Investigations of Dibehenyldimethylammonium Chloride Systems

Molecular Dynamics (MD) Simulations of Dibehenyldimethylammonium Chloride Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules over time. In the context of DBDMAC, MD simulations have been instrumental in understanding how individual surfactant molecules come together to form larger, organized structures such as micelles and bilayers.

The formation of micelles from individual surfactant molecules (unimers) in solution is a complex process that involves nucleation and subsequent growth. MD simulations can track the positions and interactions of each molecule, providing a detailed picture of this phenomenon. The process generally begins with a rapid nucleation event where unimers quickly aggregate, followed by a slower growth phase that is limited by the availability of free unimers. researchgate.net This terminal growth stage is governed by the expulsion and insertion of unimers between the existing micelles. researchgate.net

The behavior of water and ions at the interface of surfactant aggregates is critical to their stability and properties. MD simulations have revealed that water molecules at the interface of cationic surfactant aggregates exhibit significantly different dynamics compared to bulk water. nih.govmdpi.com For instance, the orientational relaxation of interfacial water can be much slower. nih.gov

The stability of the water layer at the interface between the surfactant and other materials, such as in formulations, can also be investigated. Simulations have shown that modifying surfactant systems can significantly limit the diffusion of water molecules at the interface, thereby improving stability. mdpi.com

Studies on similar dialkyldimethylammonium surfactants have shown that the alkyl chains are typically highly ordered near the headgroup region. researchgate.net The packing of these chains influences the area per molecule at the interface, a key parameter in determining the aggregate's curvature and morphology. acs.orgnih.gov For instance, a smaller headgroup area favors the formation of spherical micelles, while a larger area can lead to cylindrical micelles or planar bilayers.

ParameterDescriptionTypical Findings from Simulations of Analogous Surfactants
Alkyl Chain Order Parameter A measure of the alignment of the C-H bonds along the chain axis. A value of 1 indicates perfect alignment, while 0 indicates random orientation.High near the headgroup, decreasing towards the tail, indicating greater flexibility at the chain ends. researchgate.netresearchgate.net
Area per Molecule (A_min) The average area occupied by a surfactant headgroup at the aggregate-water interface.Influenced by headgroup size, counter-ion binding, and alkyl chain packing. acs.orgnih.gov
Aggregate Shape The overall morphology of the self-assembled structure (e.g., spherical, cylindrical, vesicular).Depends on the critical packing parameter, which is related to the volume of the hydrophobic tails, the headgroup area, and the length of the tails. nih.govresearchgate.net

The nature of the solvent has a profound impact on the self-assembly of surfactants. researchgate.netnih.govnih.gov MD simulations can be used to explore how different solvents or the addition of co-solvents affect the interactions between surfactant molecules and, consequently, the aggregation process. researchgate.net For example, the use of organic co-solvents can alter the solubility of the surfactant and modify the hydrophobic effect, which is the primary driving force for micellization in aqueous solutions. nih.govkuleuven.be

Simulations have shown that changing the solvent can lead to different self-assembled structures, such as a transition from nanotubes to fibrils. researchgate.net This highlights the tunability of surfactant self-assembly through solvent selection. nih.gov The interactions between the solvent and the surfactant headgroup and tails can be analyzed to understand these changes at a molecular level.

Quantum Chemical Calculations for this compound Molecular Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed view of the electronic structure of molecules and the nature of their interactions. nih.govrsc.orgresearchgate.net For DBDMAC, these calculations can be used to understand the fundamental forces that govern its behavior.

Key applications of quantum chemical calculations for DBDMAC include:

Determining Molecular Geometry: Optimization of the molecular structure of DBDMAC to predict bond lengths, bond angles, and torsional angles with high accuracy.

Calculating Interaction Energies: Quantifying the strength of interactions between a DBDMAC molecule and other molecules, such as water, counter-ions, or other surfactant molecules. This includes calculating the energy of hydrogen bonds and van der Waals interactions.

Investigating Electronic Properties: Mapping the distribution of electron density to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. The calculation of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the reactivity and stability of the molecule.

Studies on similar ammonium (B1175870) chloride compounds have used these methods to investigate the nature of the interaction between the ammonium headgroup and the chloride counter-ion, including the degree of charge transfer and the strength of the hydrogen bonding between the cation and anion. canada.ca

Computational MethodInformation Gained for DBDMAC System
Density Functional Theory (DFT) Optimized molecular geometry, interaction energies with solvent and ions, electronic properties (electrostatic potential, HOMO/LUMO). nih.gov
Ab initio methods High-accuracy calculations of interaction energies and electronic structure for smaller fragments of the DBDMAC molecule.
Semi-empirical methods Faster, though less accurate, calculations for larger systems or for preliminary screening of interaction geometries.

Theoretical Models for Interfacial Behavior and Self-Assembly of Cationic Surfactants

Alongside computational simulations, various theoretical models are employed to describe and predict the interfacial and self-assembly behavior of cationic surfactants like DBDMAC. bohrium.comcurtin.edu.auoup.com These models often use thermodynamic principles to explain phenomena such as adsorption at interfaces and micelle formation.

Several well-established theoretical models are used to analyze experimental data and provide a framework for understanding the behavior of cationic surfactants: acs.orgnih.gov

The Clint Model: Used to describe the critical micelle concentration (CMC) of ideal mixtures of surfactants.

The Rubingh Model: Extends the Clint model to non-ideal mixtures, accounting for interactions between different surfactant molecules in a mixed micelle.

The Rosen Model: Focuses on the efficiency and effectiveness of surfactants at interfaces, relating molecular structure to surface tension reduction.

The Motomura Model: A thermodynamic model that describes the adsorption of surfactants at interfaces and the formation of micelles in multi-component systems.

These models are often used in conjunction with experimental techniques like surface tensiometry and conductivity measurements to determine key parameters such as the CMC, the maximum surface excess concentration (Γ_max), and the minimum area per molecule (A_min). acs.orgnih.gov While these are macroscopic models, they are grounded in the molecular properties of the surfactants and provide a crucial link between molecular structure and bulk behavior. More advanced theoretical frameworks also exist to model surfactant adsorption at interfaces without relying on the Gibbs equation, offering new insights into the molecular arrangement at the interface. bohrium.com

Environmental Fate and Ecotoxicological Assessment of Dibehenyldimethylammonium Chloride

Biodegradation Pathways and Kinetics of Quaternary Ammonium (B1175870) Compounds

The biodegradation of QACs is a critical process influencing their environmental persistence. The rate and extent of degradation are highly dependent on the chemical structure of the QAC and the prevailing environmental conditions.

The aerobic biodegradation of alkyltrimethylammonium salts (ATMAS), a class of single-chain QACs, has been studied to understand the metabolic pathways involved. The primary degradation step is typically N-dealkylation, where the long alkyl chain is cleaved from the quaternary nitrogen atom, forming a tertiary amine. hnu.edu.cnnih.gov This initial step is followed by the degradation of the resulting tertiary amine, such as trimethylamine, which is further broken down into dimethylamine (B145610) and methylamine. nih.gov Ultimately, these intermediates are mineralized to ammonia (B1221849) and carbon dioxide. hnu.edu.cn

Two potential initial points of attack have been proposed for the biodegradation of ATMACs:

Fission of the C-N bond: This involves the cleavage of either the long alkyl chain or a methyl group from the tertiary amine. mst.dk

ω-oxidation: This pathway begins with the oxidation of the terminal carbon of the alkyl chain to a carboxylic acid, followed by β-oxidation. mst.dkasm.org

Studies with specific bacteria have shown evidence supporting both mechanisms. For instance, a Xanthomonas species was found to degrade C10 ATMAC, producing metabolites consistent with both ω-oxidation and subsequent β-oxidation. mst.dkasm.org

Under methanogenic conditions, it has been observed that various cationic surfactants, including QACs, exhibit very poor primary biodegradation and no significant ultimate biodegradation. nih.gov The concentration of quaternary ammonium salts has been shown to decrease only slightly, if at all, in anaerobic digesters. mst.dk Some studies suggest that any transformation of QACs under anoxic or anaerobic conditions may be due to abiotic reactions rather than microbial degradation. nih.govresearchgate.net The lack of anaerobic biodegradation implies that QACs entering anoxic environments, such as deep sediments or anaerobic sludge digesters, are likely to persist for extended periods. nih.govacs.orgeuropa.eu

The rate of biodegradation for QACs is not uniform and is influenced by several key factors:

Chemical Structure (Alkyl Chain Length): The length of the alkyl chain is a primary determinant of biodegradability. QACs with longer alkyl chains, such as dibehenyldimethylammonium chloride, are generally more resistant to biodegradation. hnu.edu.cnresearchgate.netrsc.org The recalcitrance of both ATMACs and dialkyldimethylammonium compounds (DADMACs) in screening tests increases with increasing alkyl chain length. mst.dk For example, studies on ATMACs have shown a significant decrease in biodegradability as the alkyl chain length increases from C8 to C18. mst.dk Similarly, for dialkyl QACs, longer alkyl chains decrease the inhibitory effects on methane (B114726) production in anaerobic digestion but also slow down degradation. bohrium.comscbt.com

Microbial Communities: The presence of adapted microbial consortia is crucial for the effective degradation of QACs. hnu.edu.cnacs.org Activated sludge from municipal wastewater treatment plants often contains microorganisms capable of degrading QACs. nih.govresearchgate.net Several bacterial species, particularly from the genus Pseudomonas, have been identified as being capable of degrading various QACs. hnu.edu.cnresearchgate.net

Concentration: The concentration of the QAC can impact its degradation. At high concentrations, some QACs can be toxic to the very microorganisms that would otherwise degrade them. researchgate.net

Factor Influence on Biodegradation Rate References
Alkyl Chain Length Longer chains decrease the rate of biodegradation. hnu.edu.cn, researchgate.net, rsc.org, mst.dk
Microbial Acclimation Adapted microbial communities enhance degradation. hnu.edu.cn, acs.org
Sorption High sorption to solids can limit bioavailability and slow degradation. hnu.edu.cn, rsc.org, acs.org
Concentration High concentrations can be inhibitory to microbial activity. researchgate.net

The identification of metabolites is key to understanding the biodegradation pathways of QACs. For dialkyldimethylammonium chlorides (DADMACs), such as didecyldimethylammonium chloride (DDAC), the degradation pathway has been shown to proceed through N-dealkylation. Pseudomonas fluorescens TN4, isolated from activated sludge, was found to degrade DDAC, producing decyldimethylamine and subsequently dimethylamine as intermediates. researchgate.net

For alkyltrimethylammonium salts (ATMACs), the identified intermediates in activated sludge include trimethylamine, dimethylamine, and methylamine. nih.gov The initial step is the N-dealkylation of the long alkyl chain, leading to the formation of a tertiary amine which is then further degraded. nih.gov

While specific metabolites for this compound have not been documented, based on the pathways observed for other long-chain DADMACs and ATMACs, it can be inferred that its degradation would likely proceed via a similar N-dealkylation mechanism, yielding behenyldimethylamine as an initial intermediate.

Original Compound Class Identified Metabolites/Intermediates References
Didecyldimethylammonium chloride (DDAC) Decyldimethylamine, Dimethylamine researchgate.net
Alkyltrimethylammonium salts (ATMACs) Trimethylamine, Dimethylamine, Methylamine nih.gov
General QACs Tertiary amines (from N-dealkylation) hnu.edu.cn, nih.gov

Environmental Distribution and Transport of this compound

The distribution of this compound in the environment is largely dictated by its strong tendency to sorb to particulate matter.

Due to its cationic nature and the presence of two long, hydrophobic alkyl (behenyl) chains, this compound exhibits a very high affinity for negatively charged surfaces. This leads to strong sorption to various environmental matrices.

Soil, Sediments, and Suspended Particulate Matter: QACs, particularly those with long alkyl chains, readily adsorb to sewage sludge, soil, and sediments. hnu.edu.cnrsc.orgepa.govxmu.edu.cn This strong sorption is driven by both electrostatic interactions between the positively charged nitrogen headgroup and negatively charged sites on particles (like clay minerals and humic substances), and hydrophobic interactions of the long alkyl chains. xmu.edu.cnacs.orgresearchgate.netuu.nl Consequently, QACs are often found in much higher concentrations in sediments and sludge compared to the overlying water column. rsc.orgepa.gov The sorption process is generally rapid, often reaching equilibrium within a few hours. researchgate.net The strength of sorption increases with the length of the alkyl chains. hnu.edu.cnresearchgate.netresearchgate.net This strong binding to solids significantly retards the transport of these compounds in the aqueous phase but facilitates their distribution as they are carried along with suspended particles. rsc.org

Environmental Matrix Sorption Potential for Long-Chain QACs Driving Forces References
Soil High Electrostatic and hydrophobic interactions hnu.edu.cn, researchgate.net
Sediments High Electrostatic and hydrophobic interactions rsc.org, epa.gov, xmu.edu.cn
Suspended Particulate Matter High Electrostatic and hydrophobic interactions rsc.org
Sewage Sludge Very High Electrostatic and hydrophobic interactions hnu.edu.cn, researchgate.net

Leaching Potential and Groundwater Mobility

The potential for a chemical to leach through soil and contaminate groundwater is largely dependent on its mobility and persistence. For dialkyl dimethyl ammonium chloride (DDAC) compounds, including this compound, mobility in soil is exceptionally low. epa.govnih.gov These cationic surfactants exhibit a strong tendency to bind to negatively charged particles in soil and sediment through adsorption. epa.govnih.govmdpi.com

This strong binding affinity means that DDACs are generally considered immobile in soil. epa.govnih.gov Consequently, they are not expected to migrate through the soil profile and have a low potential to leach into groundwater. epa.govmdpi.com Studies on similar DDACs, such as didecyldimethylammonium chloride, have shown high Freundlich adsorption coefficient (Kads) values across various soil types, which confirms this lack of mobility. nih.govmdpi.com Therefore, contamination of groundwater resources by this compound via leaching is not anticipated to be a significant pathway. epa.gov

Atmospheric Transport and Deposition

Atmospheric transport is not considered a significant environmental fate pathway for this compound. This class of disinfectant quaternary ammonium compounds is characterized by a very low vapor pressure. diva-portal.org Due to this property, they are not expected to volatilize to any significant degree from soil or water surfaces. diva-portal.orgresearchgate.net As a result, long-range transport and subsequent deposition from the atmosphere are unlikely to occur.

Ecotoxicity in Aquatic Systems

Quaternary ammonium compounds, as a class, are known to be toxic to aquatic organisms. ca.govnih.gov Their impact is primarily driven by their surfactant properties, which can have damaging effects on the cellular structures of aquatic life. nih.govca.gov The bioavailability and, consequently, the toxicity of QACs in the environment are influenced by their tendency to adhere to sediments and organic matter, which can reduce the concentration of the dissolved, more toxic form in the water column. ca.gov

Disclaimer: Specific ecotoxicity data for this compound (C22) were not available. The following data for surrogate dialkyl dimethyl ammonium chloride compounds with different alkyl chain lengths (C10, C18) are presented to illustrate the general toxicity of this chemical class.

Acute Ecotoxicity to Freshwater Aquatic Organisms (e.g., fish, daphnia, algae)

DDACs are generally found to be moderately to highly toxic to freshwater fish and algae, and very highly toxic to freshwater invertebrates like Daphnia. epa.govutadeo.edu.co The toxicity can vary based on the specific structure of the compound, particularly the length of the alkyl chains. diva-portal.org

Table 1: Acute Ecotoxicity of Surrogate DDACs to Freshwater Organisms

Surrogate Compound Organism Endpoint Duration Value (mg/L) Reference
Didecyl DMA Chloride (C10) Rainbow Trout (Oncorhynchus mykiss) LC50 96-h 0.97 ca.gov
Didecyl DMA Chloride (C10) Bluegill Sunfish (Lepomis macrochirus) LC50 96-h 0.53 ca.gov
Didecyl DMA Chloride (C10) Water Flea (Daphnia magna) EC50 48-h 0.095 ca.gov
Didecyl DMA Chloride (C10) Green Algae (Selenastrum capricornutum) EC50 96-h 0.026 ca.gov
Distearyl DMA Chloride (C18) Fathead Minnow (Pimephales promelas) LC50 96-h 0.5 - 4.2 ecetoc.org
Distearyl DMA Chloride (C18) Water Flea (Daphnia magna) EC50 48-h 0.19 ecetoc.org

Chronic Ecotoxicity to Freshwater Aquatic Organisms

Chronic exposure to DDACs can have significant adverse effects on the survival and reproduction of aquatic organisms at concentrations lower than those causing acute toxicity. nih.gov Studies on invertebrates have reported No Observed Effect Concentrations (NOEC) in the low microgram-per-liter range. nih.gov For fish, chronic toxicity is also a concern, though effect concentrations are typically higher than for invertebrates.

Table 2: Chronic Ecotoxicity of a Surrogate DDAC to Freshwater Organisms

Surrogate Compound Organism Endpoint Duration Value (mg/L) Reference
Didecyl DMA Chloride (C10) Fathead Minnow (Pimephales promelas) NOEC 35-d 0.032 ca.gov
Didecyl DMA Chloride (C10) Water Flea (Daphnia magna) NOEC 21-d 0.010 ca.gov

Ecotoxicity to Marine Aquatic Organisms

The toxic effects of DDACs extend to marine ecosystems. Regulatory assessments have found this class of compounds to be very highly toxic to marine and estuarine invertebrates. epa.govutadeo.edu.co A review of several surfactant classes concluded that marine species are often about as sensitive to their effects as freshwater species. researchgate.net

Table 3: Ecotoxicity of a Surrogate DDAC to Marine Organisms

Surrogate Compound Organism Endpoint Duration Value (mg/L) Reference
Didecyl DMA Chloride (C10) Mysid Shrimp (Americamysis bahia) LC50 96-h 0.048 ca.gov
Didecyl DMA Chloride (C10) Sheepshead Minnow (Cyprinodon variegatus) LC50 96-h 0.45 ca.gov
Alkyl (C12-C16) Dimethyl Benzyl (B1604629) Ammonium Chloride Marine Diatom (Skeletonema costatum) EC50 96-h 0.0026 epa.gov

Mechanisms of Aquatic Ecotoxicity Induced by Cationic Surfactants

The aquatic toxicity of cationic surfactants like this compound is primarily driven by their interaction with biological membranes. mdpi.comnih.gov The mechanism involves several key steps:

Electrostatic Attraction: The positively charged quaternary nitrogen atom in the surfactant's headgroup is attracted to the negatively charged components of cell membranes, such as phospholipids. mdpi.combibliotekanauki.pl This interaction displaces physiological cations like calcium and magnesium, which are essential for membrane stability. mdpi.com

Hydrophobic Interaction: The long, non-polar alkyl chains (the "tails") of the surfactant penetrate the hydrophobic core of the lipid bilayer. mdpi.com The effectiveness of this penetration, and thus the toxicity, generally increases with the length of the alkyl chain up to a certain point, as this enhances the compound's hydrophobicity and affinity for the membrane. bibliotekanauki.pl

Membrane Disruption: The insertion of surfactant molecules into the cell membrane disrupts its structure and integrity. nih.gov This leads to increased membrane fluidity and permeability, causing the leakage of vital intracellular components and ultimately resulting in cell lysis and death. bibliotekanauki.pl This mode of action is often described as a non-specific, membrane-active biocidal effect. mdpi.com

While toxicity generally increases with alkyl chain length, some research suggests that for very long chains (e.g., C20-C22), bioavailability may decrease due to lower water solubility, which could potentially lead to a leveling-off or decrease in toxic effects compared to moderately long chains (e.g., C12-C16). diva-portal.org

Bioconcentration and Bioaccumulation Potential in Aquatic Food Chains (excluding human health impacts)

The potential for a chemical substance to be taken up by an aquatic organism from the surrounding water (bioconcentration) and from all sources including food (bioaccumulation) is a critical component of its environmental risk profile. santos.com For this compound, a comprehensive assessment of its bioconcentration and bioaccumulation potential in aquatic food chains is hampered by a lack of specific experimental data. However, by examining its physicochemical properties and applying established principles of environmental science, a qualitative assessment of its likely behavior can be formulated.

The tendency of a substance to bioaccumulate is strongly linked to its lipophilicity, which is often expressed as the octanol-water partition coefficient (log K_ow_). herts.ac.uk Chemicals with a high log K_ow_ value tend to be more soluble in lipids and are therefore more likely to accumulate in the fatty tissues of organisms. For surface-active compounds like this compound, the experimental determination of log K_ow_ is challenging due to their high solubility in both water and octanol. epa.gov While an estimated log K_ow_ value of 5.87 has been reported for a structurally similar compound, benzyldimethyloctadecyl ammonium chloride, this figure should be interpreted with caution due to the limitations of the estimation software for this class of chemicals. epa.gov A high log K_ow_ would suggest a potential for bioconcentration.

The process of bioaccumulation encompasses not only uptake from water but also the transfer of the chemical through the food chain. nih.gov Organisms at lower trophic levels may absorb the substance from the water, and these organisms are then consumed by predators at higher trophic levels. If the chemical is not readily metabolized or eliminated, its concentration can increase at successively higher trophic levels, a phenomenon known as biomagnification. herts.ac.uk The molecular structure of this compound, with its long alkyl (behenyl) chains, suggests a lipophilic nature that could contribute to its partitioning into organism tissues.

The persistence of a chemical in the environment also plays a crucial role in its bioaccumulation potential. nih.gov The longer a substance remains in the aquatic environment, the greater the opportunity for it to be taken up by organisms. The persistence of related quaternary ammonium compounds, such as didecyldimethylammonium chloride, has been noted to be dependent on local environmental conditions. herts.ac.uk

Given the data gaps, the following table outlines the key parameters and general principles used to assess the bioconcentration and bioaccumulation potential of a chemical like this compound.

ParameterGeneral Principle for High Bioaccumulation PotentialRemarks for this compound
Log K_ow (Octanol-Water Partition Coefficient) High value (typically > 3)Experimental data is unavailable. An estimated value for a similar compound is high (5.87), but this is uncertain. epa.gov
Water Solubility LowSome water solubility is indicated in patent literature. google.com High solubility would generally decrease bioconcentration from water.
Persistence (Half-life in water) LongPersistence of related compounds is variable and depends on environmental conditions. herts.ac.uk No specific data is available for this compound.
Molecular Size Large molecules may have reduced uptakeThe large molecular size of this compound may influence its rate of uptake across biological membranes.
Metabolism by Organisms Slow or negligibleNo data is available on the metabolic fate of this compound in aquatic organisms.

Without dedicated studies on this compound, its potential for bioconcentration and bioaccumulation in aquatic food chains remains an area of uncertainty. The assessment relies on inferences from its chemical structure and data from analogous compounds, highlighting the need for empirical research to definitively characterize its environmental behavior.

Environmental Risk Assessment Frameworks for this compound in Aquatic Environments

The environmental risk assessment (ERA) of a chemical in the aquatic environment is a structured process designed to evaluate the likelihood of adverse effects on aquatic organisms. europa.eu For this compound, a specific ERA framework has not been formally established. However, a generalized framework, widely adopted by regulatory bodies, can be applied to assess its potential risks. This framework typically involves four key stages: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization. sigmaaldrich.com

Hazard Identification: This stage involves identifying the potential adverse effects that this compound can have on aquatic organisms. This is primarily based on ecotoxicity data. For instance, a related compound, didecyldimethylammonium chloride, is known to be highly toxic to aquatic invertebrates and moderately toxic to fish. herts.ac.uk The hazard identification for this compound would involve a review of any available ecotoxicity studies on the compound itself or on structurally similar chemicals.

Dose-Response Assessment: This step quantifies the relationship between the concentration of the substance and the magnitude of the adverse effect on aquatic organisms. This involves determining ecotoxicological endpoints such as the No-Observed-Effect-Concentration (NOEC), the Lowest-Observed-Effect-Concentration (LOEC), and the concentration that is lethal to 50% of the test population (LC50) or that causes a 50% effect (EC50). These values are then used to derive a Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are not expected to occur.

Exposure Assessment: This stage estimates the concentration of this compound that is likely to be found in the aquatic environment. This involves considering the sources of the chemical, its release rates, and its fate and transport in aquatic systems. Factors such as its water solubility, potential for adsorption to sediment, and persistence will influence the Predicted Environmental Concentration (PEC).

Risk Characterization: In the final stage, the potential for risk is determined by comparing the estimated exposure with the determined hazard. This is often expressed as a Risk Quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). europa.eu An RQ value greater than 1 indicates that the predicted environmental concentration is higher than the concentration at which no adverse effects are expected, suggesting a potential risk to the aquatic environment.

The following table outlines the components of a typical environmental risk assessment framework applicable to this compound in aquatic environments.

Stage of FrameworkKey ComponentsInformation Required for this compound
Hazard Identification - Ecotoxicity data for various trophic levels (algae, invertebrates, fish)- Identification of potential adverse effects- Ecotoxicity data for this compound (currently lacking)- Data from structurally similar compounds herts.ac.uk
Dose-Response Assessment - Determination of NOEC, LOEC, LC50, EC50- Derivation of Predicted No-Effect Concentration (PNEC)- Results from standardized ecotoxicity tests (e.g., OECD test guidelines)
Exposure Assessment - Production volumes and usage patterns- Release scenarios- Environmental fate modeling- Predicted Environmental Concentration (PEC)- Information on industrial uses and disposal- Physicochemical properties (solubility, log K_ow, persistence)
Risk Characterization - Calculation of Risk Quotient (RQ = PEC/PNEC)- Comparison of RQ to trigger values (e.g., RQ > 1)- Integration of exposure and effects data- Uncertainty analysis

The application of this framework to this compound is currently limited by the significant data gaps in both its ecotoxicological profile and its environmental fate and behavior. A robust environmental risk assessment would necessitate the generation of empirical data through standardized testing protocols.

Advanced Analytical Methodologies for Dibehenyldimethylammonium Chloride Characterization

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for probing the molecular structure, conformation, and local environment of DBDMAC in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Aggregate States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of DBDMAC in both monomeric (in organic solvents) and aggregated (in aqueous solutions) states. Both ¹H and ¹³C NMR are routinely used. researchgate.netresearchgate.netmdpi.comntnu.no

In a typical ¹H NMR spectrum of DBDMAC, distinct signals corresponding to the different protons in the molecule can be observed. The protons of the two methyl groups attached to the nitrogen atom would appear as a sharp singlet, typically in the range of 3.0-3.5 ppm, with the exact chemical shift influenced by the solvent and concentration. The methylene (B1212753) protons adjacent to the quaternary nitrogen (α-CH₂) of the behenyl chains would resonate further downfield than the other methylene groups, usually around 3.3-3.7 ppm. The bulk of the methylene protons (-(CH₂)₂₀-) in the long behenyl chains would produce a broad, complex signal around 1.2-1.4 ppm. The terminal methyl protons (-CH₃) of the behenyl chains would appear as a triplet at approximately 0.8-0.9 ppm.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atoms of the N-methyl groups would have a characteristic chemical shift, as would the α-methylene carbons of the behenyl chains. The numerous methylene carbons within the chains would give rise to a series of signals in the aliphatic region of the spectrum. Upon aggregation in an aqueous medium, changes in chemical shifts and signal broadening can be observed, providing insights into the dynamics and structure of the aggregates, such as vesicles or micelles. For instance, a decrease in the mobility of the hydrocarbon chains upon aggregation leads to broader NMR signals.

Table 1: Representative ¹H NMR Chemical Shifts for Dialkyldimethylammonium Compounds

Functional Group Expected Chemical Shift (ppm)
Terminal -CH₃ (Behenyl) ~0.8-0.9 (triplet)
Bulk -CH₂- (Behenyl) ~1.2-1.4 (multiplet)
N⁺-(CH₃)₂ ~3.0-3.5 (singlet)

Note: Values are approximate and can vary based on solvent, concentration, and temperature.

Fluorescence Spectroscopy for Micellization and Probe Encapsulation Studies

Fluorescence spectroscopy, utilizing fluorescent probes, is a highly sensitive technique to study the aggregation behavior of surfactants like DBDMAC, particularly for determining the critical micelle concentration (CMC) and investigating the microenvironment of the aggregates. acs.orgresearchgate.netacs.orgcsun.edusioc-journal.cn Pyrene (B120774) is a commonly used fluorescent probe due to the sensitivity of its emission spectrum to the polarity of its local environment.

The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is a well-established indicator of solvent polarity. In an aqueous solution of DBDMAC below its CMC, pyrene resides in the polar aqueous environment, exhibiting a high I₁/I₃ ratio. As the DBDMAC concentration increases and aggregates form, pyrene partitions into the nonpolar, hydrophobic core of these aggregates. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. By plotting the I₁/I₃ ratio as a function of DBDMAC concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.

Furthermore, time-resolved fluorescence quenching (TRFQ) methods can be employed to determine the aggregation number (N), which is the average number of surfactant molecules in a single aggregate. acs.orgcsun.edu This involves using a fluorescent probe (like pyrene) and a quencher. The quenching kinetics are different for probes located within aggregates compared to free probes, and this difference can be used to model and calculate the aggregation number.

Infrared (IR) and Raman Spectroscopy for Interfacial and Bulk Phase Analysis

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the chemical bonds and conformational order of DBDMAC molecules. acs.orgresearchgate.netnih.govresearchgate.netjst.go.jp These methods are particularly useful for analyzing the packing and orientation of the behenyl chains in bulk crystalline phases, in aggregates, and at interfaces.

The most informative regions in the IR spectrum of DBDMAC include the C-H stretching vibrations of the methyl and methylene groups, typically found between 2800 and 3000 cm⁻¹. The frequencies of the symmetric (νₛ(CH₂)) and asymmetric (νₐ(CH₂)) methylene stretching modes are sensitive to the conformational order of the alkyl chains. In a highly ordered, all-trans conformation (as in a crystalline state), these bands appear at lower frequencies (around 2850 and 2920 cm⁻¹, respectively). In a disordered, liquid-like state, these frequencies shift to higher values. This allows for the study of phase transitions, such as the gel-to-liquid crystalline phase transition in DBDMAC vesicles.

Other characteristic bands include the C-N stretching vibrations and the bending modes of the methyl groups attached to the nitrogen atom. researchgate.net These vibrational modes can provide information about the headgroup region of the surfactant aggregates.

Table 2: Key Infrared Absorption Bands for Cationic Surfactant Analysis

Vibrational Mode Typical Wavenumber (cm⁻¹) Structural Information
Symmetric CH₂ Stretch (νₛ) ~2850 Alkyl chain conformational order
Asymmetric CH₂ Stretch (νₐ) ~2920 Alkyl chain conformational order
C-N Stretching ~900-1200 Cationic headgroup structure

UV-Visible Spectroscopy for Concentration Determination

Direct quantification of Dibehenyldimethylammonium chloride using UV-Visible spectroscopy is generally not feasible because the molecule lacks a significant chromophore that absorbs light in the UV-Vis range. nih.govmdpi.com However, indirect methods have been developed for the concentration determination of long-chain quaternary ammonium (B1175870) compounds.

One common approach involves the formation of an ion-pair between the cationic DBDMAC and an anionic dye. researchgate.net For example, a colored anionic dye can be used to form a complex with the DBDMAC cation. This ion-pair can then be extracted into an organic solvent, and the concentration is determined by measuring the absorbance of the dye in the organic phase at its maximum wavelength (λ_max). The intensity of the color is proportional to the concentration of the DBDMAC. Another technique is non-aqueous capillary electrophoresis with indirect UV detection, where a UV-absorbing agent is added to the background electrolyte. mdpi.combohrium.com The non-absorbing analyte displaces the absorbing agent, leading to a decrease in absorbance that can be quantified.

Scattering Techniques for Aggregate Size, Shape, and Interaction Characterization

Scattering techniques are fundamental for characterizing the macroscopic properties of DBDMAC aggregates in solution, such as their size, shape, and interactions.

Dynamic Light Scattering (DLS) for Particle Size Distribution of Aggregates

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles in a suspension, such as the vesicles or other aggregates formed by DBDMAC in water. researchgate.netnih.govunesp.brmdpi.comuni-bayreuth.deresearchgate.netresearchgate.net

DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. The instrument's correlator measures the rate of these intensity fluctuations, and from this, the translational diffusion coefficient (D) of the particles can be calculated.

The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius (Rₕ) of the particles:

Rₕ = (k_B * T) / (6 * π * η * D)

where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

DLS provides the mean hydrodynamic diameter of the aggregates and a polydispersity index (PDI), which is a measure of the width of the size distribution. For instance, DLS studies on similar dialkyldimethylammonium halide vesicles have shown the formation of aggregates with hydrodynamic diameters ranging from tens to hundreds of nanometers, depending on the preparation method and conditions. nih.govmdpi.com

Table 3: Typical Data Obtained from DLS Analysis of Dialkyldimethylammonium Halide Vesicles

Parameter Typical Value Range Significance
Mean Hydrodynamic Diameter (Z-average) 50 - 500 nm Average size of the aggregates

Note: These values are illustrative and depend on the specific compound, concentration, and preparation method.

Small-Angle X-ray Scattering (SAXS) for Micellar Shape and Aggregation Number

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to obtain structural information about nanoscale materials, including surfactant micelles in solution. nih.gov By analyzing the pattern of X-rays scattered at very small angles from a sample, SAXS can provide detailed insights into the average size, shape, and internal structure of micelles. nih.govuni-saarland.de For this compound, SAXS is instrumental in characterizing how its molecules aggregate in a solvent to form micelles.

Research on various detergents has shown that SAXS can distinguish between different micellar shapes, such as spherical, oblate (flattened), or prolate (elongated) ellipsoids. uni-saarland.denih.gov For a cationic surfactant like this compound, factors such as concentration, temperature, and ionic strength of the solution can influence the micellar shape and size, transitioning, for example, from spherical to more elongated rod-like structures, all of which can be monitored by SAXS. researchgate.net

ParameterDescriptionHypothetical Value for this compound Micelle
Radius of Gyration (Rg) A measure of the overall size of the micelle.4.5 nm
Micellar Shape The average geometric form of the aggregates.Oblate Ellipsoid
Core Radius The radius of the hydrophobic core of the micelle.3.8 nm
Shell Thickness The thickness of the hydrophilic headgroup layer.0.7 nm
Aggregation Number (Nagg) The average number of monomers per micelle.150

Small-Angle Neutron Scattering (SANS) for Core-Shell Structure Analysis

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but utilizes neutrons instead of X-rays. mdpi.com It is exceptionally well-suited for studying the structure of soft matter systems like surfactant micelles due to its ability to distinguish between different light elements, particularly hydrogen and its isotope, deuterium (B1214612). mdpi.comtudelft.nl This capability, known as contrast variation, makes SANS a premier method for analyzing the distinct core-shell structure of this compound micelles. nih.govresearchgate.net

In a typical this compound micelle, the hydrophobic behenyl chains form the core, while the hydrophilic dimethylammonium headgroups form the outer shell, which is in contact with the aqueous solvent. By selectively replacing hydrogen with deuterium in either the solvent (e.g., using heavy water, D₂O), the hydrophobic tails, or the hydrophilic headgroups of the surfactant, specific parts of the micelle can be made "visible" or "invisible" to the neutrons. rsc.org

This contrast-matching technique allows for the unambiguous determination of the structural parameters of the core and the shell independently. nih.gov

Core Contrast : By using a solvent mixture of H₂O and D₂O that matches the scattering length density of the hydrophilic shell, the scattering signal will originate almost exclusively from the hydrophobic core. This allows for a precise measurement of the core's radius and shape.

Shell Contrast : Conversely, if the solvent matches the scattering length density of the hydrophobic core, the scattering data will highlight the structure and thickness of the hydrophilic shell. mdpi.com

Quantitative analysis of SANS data involves fitting the scattering curves to core-shell models, which can provide detailed information on the dimensions of the micelle, the hydration of the shell, and the arrangement of the polymer chains within the core. researchgate.netrsc.org This level of detail is crucial for understanding how the long behenyl chains of this compound pack within the micelle and how the headgroups are arranged at the micelle-water interface.

ParameterDescriptionHypothetical Value from SANS Analysis
Core Radius (Rcore) The radius of the hydrophobic behenyl chain core.3.8 nm
Shell Thickness (Tshell) The thickness of the hydrated dimethylammonium headgroup layer.0.7 nm
Solvent Fraction in Shell The volume fraction of solvent penetrating the hydrophilic shell.0.35
Scattering Length Density (Core) A measure of the neutron scattering power of the core material.-0.4 x 1010 cm-2
Scattering Length Density (Shell) A measure of the neutron scattering power of the shell material.2.5 x 1010 cm-2

Electrokinetic Methods for Surface Charge Characterization

Zeta Potential Measurements of Emulsion Droplets and Solid Particles in the Presence of this compound

Zeta potential is a critical parameter for understanding the stability of colloidal dispersions, including emulsions and suspensions of solid particles. anton-paar.comanton-paar.com It measures the magnitude of the electrostatic potential at the slipping plane, which separates the layer of ions bound to a particle's surface from the bulk liquid. researchgate.netnih.gov The zeta potential is a key indicator of the repulsive forces between particles; a high absolute value (typically > ±30 mV) suggests strong repulsion and therefore a stable dispersion, while values close to zero indicate a tendency for particles to aggregate or coalesce. anton-paar.comnih.gov

This compound is a cationic surfactant, meaning its headgroup carries a positive charge in aqueous solutions. When added to a system containing negatively charged surfaces, such as oil-in-water emulsion droplets or dispersed solid particles like silica (B1680970) or clay, the positively charged this compound molecules will adsorb onto these surfaces. researchgate.net This adsorption neutralizes the initial negative charge and, with increasing concentration, imparts a net positive charge to the particles.

Zeta potential measurements, commonly performed using electrophoretic light scattering (ELS), directly monitor this change in surface charge. anton-paar.com The technique involves applying an electric field to the dispersion and measuring the velocity of the particles; charged particles will migrate towards the oppositely charged electrode at a speed proportional to their zeta potential. anton-paar.com

By measuring the zeta potential of emulsion droplets or solid particles at various concentrations of this compound, one can:

Determine the efficiency of the surfactant in adsorbing to and modifying the surface.

Identify the concentration at which charge neutralization occurs (the isoelectric point).

Optimize the concentration needed to achieve a desired level of surface charge for maximum stability. researchgate.net

This characterization is vital in formulations where stability is paramount, such as in cosmetics, paints, and advanced materials. mdpi.commdpi.com

SystemThis compound Concentration (mM)Initial Zeta Potential (mV)Final Zeta Potential (mV)Stability Implication
Oil-in-Water Emulsion 0-45N/AStable
Oil-in-Water Emulsion 0.1-45+35Stable (Charge Inversion)
Silica Particles in Water 0-50N/AStable
Silica Particles in Water 0.05-50-5Unstable (Aggregation likely)
Silica Particles in Water 0.2-50+40Stable (Charge Inversion)

Surface and Interfacial Rheology Techniques

Pendant Drop and Spinning Drop Tensiometry for Surface Tension Measurements

Surface and interfacial tension are fundamental properties that describe the energy at the boundary between two immiscible phases (e.g., liquid-air or liquid-liquid). nih.gov Surfactants like this compound are designed to adsorb at these interfaces and lower the interfacial tension, which is essential for the formation and stabilization of emulsions and foams. Pendant drop and spinning drop tensiometry are two advanced optical methods used to precisely measure these tensions. surface-tension.orgatascientific.com.au

Pendant Drop Tensiometry involves forming a droplet of one liquid (e.g., water with dissolved surfactant) from a needle into a second, immiscible phase (e.g., oil or air). nih.govbiolinscientific.com The shape of this hanging drop is determined by a balance between the downward force of gravity, which elongates the drop, and the interfacial tension, which tries to keep it spherical. biolinscientific.com A high-resolution camera captures the drop's profile, and sophisticated software analyzes its shape, fitting it to the Young-Laplace equation to calculate the interfacial tension with high precision. wordpress.com This method is versatile and widely used for a broad range of interfacial tension values. surface-tension.org

Spinning Drop Tensiometry is the preferred method for measuring very low to ultra-low interfacial tensions (as low as 10⁻⁶ mN/m), which often occur in microemulsions. kruss-scientific.comdataphysics-instruments.com In this technique, a small drop of a less dense liquid (e.g., oil) is injected into a horizontal capillary filled with a denser liquid (e.g., the aqueous surfactant solution). kruss-scientific.com The capillary is then rotated at high speed. The centrifugal force pushes the denser phase outwards, causing the inner drop to elongate into a cylindrical shape along the axis of rotation. mpg.de The degree of this elongation is directly related to the interfacial tension; a lower tension results in a more elongated drop. By analyzing the shape of the spinning drop, the interfacial tension can be calculated. atascientific.com.aukruss-scientific.com

For this compound, these techniques can quantify its effectiveness at reducing the oil-water interfacial tension, a key performance indicator for its role as an emulsifier.

Measurement TechniqueSystemInterfacial Tension (mN/m)
Pendant Drop Tensiometry Pure Decane / Water52.1
Pendant Drop Tensiometry Decane / Water + 0.1 mM this compound8.5
Spinning Drop Tensiometry Decane / Water + 0.5 mM this compound0.02

Oscillatory Rheology for Interfacial Film Characterization

While tensiometry measures the static energy of an interface, interfacial rheology investigates its mechanical properties—specifically, its response to deformation. biolinscientific.comresearchgate.net When surfactant molecules like this compound adsorb at an oil-water or air-water interface, they can form a viscoelastic film. researchgate.net The strength and nature of this film are crucial for the long-term stability of emulsions and foams against coalescence and coarsening. biolinscientific.com Oscillatory rheology is a primary technique for characterizing these interfacial films. anton-paar.com

In an interfacial oscillatory measurement, a probe (such as a bicone or a ring) is placed precisely at the interface. anton-paar.commdpi.com The rheometer then applies a small, sinusoidal deformation (strain or stress) to the interface and measures the resulting stress or strain response. mdpi.com This allows for the determination of the interfacial storage modulus (G') and the interfacial loss modulus (G'').

Interfacial Storage Modulus (G') : Represents the elastic (solid-like) component of the film. A higher G' indicates a stronger, more structured film that can store energy and resist permanent deformation.

Interfacial Loss Modulus (G'') : Represents the viscous (liquid-like) component. A higher G'' indicates that the film dissipates energy through flow.

The ratio of G'' to G' (tan δ) indicates whether the interface is predominantly elastic (tan δ < 1) or viscous (tan δ > 1). nih.gov By performing measurements over a range of oscillation frequencies, one can understand how the film responds to different timescales of deformation. biolinscientific.com For this compound, these measurements would reveal the strength and elasticity of the film it forms at an interface, providing direct insight into its ability to stabilize emulsions by creating a robust mechanical barrier around droplets.

Oscillation Frequency (Hz)Interfacial Storage Modulus (G') (mN/m)Interfacial Loss Modulus (G'') (mN/m)Tan δ (G''/G')Film Character
0.015.21.10.21Predominantly Elastic
0.18.92.50.28Predominantly Elastic
1.014.35.70.40Predominantly Elastic
10.022.513.50.60Viscoelastic

Chromatographic and Electrophoretic Separation Techniques for Purity and Mixture Analysis

The characterization of this compound, a high molecular weight quaternary ammonium compound (QAC), necessitates advanced analytical techniques capable of separating it from structurally similar homologues, precursors, and degradation products. Chromatographic and electrophoretic methods are paramount for assessing the purity of this compound and analyzing its composition in complex mixtures. lcms.czthermofisher.com These techniques exploit subtle differences in the physicochemical properties of analytes, such as polarity, size, and charge, to achieve separation. lcms.cz High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful tools employed for these purposes, each offering distinct advantages for the analysis of long-chain QACs and related substances. lcms.czthermofisher.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility allows for the separation and quantification of the main component, as well as related QACs that may be present as impurities. The separation is typically achieved using reversed-phase columns, where the long, nonpolar behenyl chains of the analyte interact with a hydrophobic stationary phase.

Methodologies for QAC analysis often employ ion-pairing agents in the mobile phase to improve peak shape and retention of the cationic analyte. nih.gov A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate) is commonly used as the mobile phase in a gradient elution mode. rsc.orgfxcsxb.com

Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors, although detection at low wavelengths (e.g., ~215 nm) is possible. nih.gov To overcome this, more universal detectors are often preferred:

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like this compound. It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. A method for the analysis of Distearyl Dimethyl Ammonium Chloride (DSDMAC), a similar compound, has been established using HPLC-ELSD. fxcsxb.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity, enabling definitive identification and quantification. rsc.orgnih.gov Electrospray ionization (ESI) is the preferred interface, as it is ideal for pre-charged, polar molecules like QACs. nih.gov HPLC-MS can distinguish between this compound and other QACs with different alkyl chain lengths based on their mass-to-charge ratio (m/z). google.com

Table 1: Representative HPLC Methodologies for Long-Chain QAC Analysis
ParameterMethod 1 (HPLC-ELSD)Method 2 (HPLC-MS)Method 3 (HPLC-UV)
Analyte TypeDistearyl Dimethyl Ammonium Chloride (DSDMAC)Didecyldimethylammonium Chloride (DDAC) & other QACsn-Alkyl Dimethyl Benzyl (B1604629) Ammonium Chloride
ColumnAcclaim™ Surfactant (150 mm × 4.6 mm, 5 µm)CAPCELL PAK CR 1:4Reversed-Phase C18
Mobile PhaseA: Acetonitrile B: 100 mmol/L Ammonium acetate (B1210297) (pH 5.5)A: Acetonitrile B: 50 mmol L−1 Ammonium formate with 0.1% formic acidOrganic solvent with ion-pairing agent
Elution ModeGradientGradientIsocratic or Gradient
DetectorELSDTandem MS (ESI source)Diode Array Detector (DAD) at 217 & 280 nm
Reference fxcsxb.com rsc.org nih.gov

Gas Chromatography (GC) for Related Volatile Components

Direct analysis of this compound by Gas Chromatography is not feasible due to its high molecular weight and salt nature, which make it non-volatile and thermally unstable. However, GC is an invaluable technique for the analysis of potential volatile impurities and related components that may be present from the synthesis process or as degradation products.

Such volatile components could include:

Precursor Amines: The synthesis of this compound involves tertiary amines like dimethylbehenylamine. Residual amounts of this precursor could be detected by GC. The analysis of fatty amines often requires derivatization to increase their volatility and improve chromatographic performance. researchgate.net Common derivatizing agents include trifluoroacetylating reagents. researchgate.net

Alkyl Halides: The other key precursor, an alkyl halide, could also be a target for GC analysis.

Degradation Products: Volatile degradation products, if formed, could be monitored by headspace or direct injection GC-MS.

The typical GC method involves a capillary column, such as a DB-5MS (5% diphenyl-95% dimethyl siloxane), which separates compounds based on their boiling points and polarity. gdut.edu.cnnih.gov Mass spectrometry (GC-MS) is the most common detector, providing identification of unknown peaks by comparing their mass spectra to library databases. gdut.edu.cn

Table 2: General GC-MS Parameters for Analysis of Related Amines
ParameterTypical Method for Fatty Amine Analysis
Analyte TypeFatty amines (as derivatives)
DerivatizationOften required (e.g., trifluoroacetylation) to improve volatility and peak shape. researchgate.net
ColumnHP-5MS (30 m × 0.25 mm, 0.25 µm film thickness). gdut.edu.cn
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min). gdut.edu.cn
InjectorSplitless or split mode, high temperature (e.g., 290°C). gdut.edu.cn
Oven ProgramTemperature ramp, e.g., initial hold at 80°C, ramp to 290°C. gdut.edu.cn
DetectorMass Spectrometer (MS). gdut.edu.cn
Reference researchgate.netgdut.edu.cn

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. lcms.cz As a cationic species, this compound is well-suited for CE analysis. The technique is characterized by fast analysis times, high resolution, and minimal sample and reagent consumption.

For hydrophobic analytes like long-chain QACs, which may adsorb to the negatively charged inner wall of a standard fused-silica capillary, specific methodologies have been developed. Non-Aqueous Capillary Electrophoresis (NACE) is particularly effective. mdpi.combohrium.comresearchgate.net By using organic solvents instead of aqueous buffers, NACE can enhance the solubility of hydrophobic compounds and alter the electrophoretic selectivity. mdpi.com

Since this compound lacks a native chromophore for direct UV detection, indirect UV detection is employed. mdpi.comresearchgate.net This involves adding a UV-absorbing ion (a chromophore) with the same charge as the analyte to the background electrolyte. The detector measures a constant high absorbance. When the non-absorbing analyte molecules displace the chromophore ions in the detection window, a decrease in absorbance is registered as a negative peak. thermofisher.com A recent NACE method with indirect UV detection (NACE-IUD) was developed for the successful separation of several single and double long-chain QACs. mdpi.combohrium.comresearchgate.net

Table 3: NACE-IUD Method for Long-Chain QAC Analysis
ParameterMethod Details
Analyte TypeSingle and double long-chain QACs. mdpi.com
CapillaryUncoated fused quartz (e.g., 50.2 cm total length, 50 µm i.d.). mdpi.com
Background ElectrolyteMeOH/ACN mixture with a UV-absorbing agent (e.g., dodecyl dimethyl benzyl ammonium chloride), sodium acetate, and trifluoroacetic acid (TFA). mdpi.combohrium.com
Separation Voltagee.g., 7 kV. mdpi.combohrium.com
DetectionIndirect UV at a low wavelength (e.g., 214 nm). mdpi.combohrium.com
Key AdvantagesExcellent for separating hydrophobic, non-UV-absorbing cations; environmentally friendly. mdpi.comresearchgate.net
Reference mdpi.combohrium.comresearchgate.net

Applications and Advanced Materials Science Utilizing Dibehenyldimethylammonium Chloride Non Biological Focus

Dibehenyldimethylammonium Chloride as a Modifier for Colloidal Systems and Nanomaterials

The structure of this compound allows it to act as a powerful surface-active agent, influencing the behavior of colloidal systems and enabling the tailored design of nanomaterials.

The surface modification of inorganic nanoparticles is critical to ensure their stability in various media and to impart specific functionalities. nih.govrsc.org Quaternary ammonium (B1175870) salts, particularly those with long alkyl chains like this compound, are employed to transform the surface properties of nanoparticles. psu.edu The cationic dimethylammonium headgroup can adsorb onto the surface of negatively charged inorganic nanoparticles through electrostatic interactions.

Once adsorbed, the two long, hydrophobic behenyl chains extend outwards, creating a nonpolar corona around the nanoparticle. This surface functionalization effectively transforms a hydrophilic inorganic particle into a hydrophobic one. This is particularly useful for dispersing inorganic nanoparticles into organic polymer matrices or non-aqueous solvents, a crucial step in the creation of composite materials where compatibility between the inorganic filler and the organic matrix is paramount for achieving desired properties. nd.edu While many quaternary ammonium salts can perform this function, the exceptional length of the behenyl chains in this compound provides a thick, robust hydrophobic layer, enhancing steric stabilization.

One of the most significant applications of this compound is in the creation of organoclays for use in polymer nanocomposites. geoscienceworld.org Naturally occurring clay minerals, such as bentonite (B74815) (a type of montmorillonite), are hydrophilic and composed of stacked silicate (B1173343) layers. researchgate.net To be used as a reinforcing agent in hydrophobic polymers, the clay surface must be rendered organophilic. nd.edu

This is achieved through an ion exchange process where the inorganic cations (like Na+) present in the galleries between the clay layers are replaced by dibehenyldimethylammonium cations. geoscienceworld.org The cationic head of the molecule is anchored to the negatively charged clay surface, while its long behenyl tails arrange themselves within the interlayer space. This process not only makes the clay compatible with organic polymers but also expands the spacing between the silicate layers (the d-spacing). geoscienceworld.org This increased spacing allows polymer chains to penetrate, or intercalate, into the clay galleries during processing methods like melt blending, leading to the formation of a nanocomposite material. google.commknano.com

Research on bentonite from the Tsunagi Mine in Japan demonstrated the successful production of an organophilic clay using this compound. The resulting organoclay exhibited significant swelling in organic solvents, confirming its changed surface nature. geoscienceworld.org The modification was achieved by treating the purified bentonite with this compound, followed by washing to remove residual ions. geoscienceworld.org The resulting organoclay showed a distinct (001) diffraction peak in XRD analysis, indicating an ordered arrangement of the surfactant molecules within the clay galleries. geoscienceworld.org

Table 1: Effect of this compound on Bentonite Clay Properties
PropertyUnmodified Bentonite (Purified)Bentonite Modified with this compoundReference
Surface NatureHydrophilicOrganophilic / Hydrophobic geoscienceworld.org
Swelling BehaviorSwells in waterSwells in organic solvents geoscienceworld.org
Interlayer d-spacing (d001)Not specified for purified form2.3 nm geoscienceworld.org
Intercalated Cation ArrangementN/APseudo-trimolecular layer in interlayer space geoscienceworld.org

The stability of nanoparticle dispersions is crucial for many applications, as nanoparticle aggregation can compromise performance. mknano.comfrontiersin.org this compound can act as an effective stabilizer for nanoparticles in non-aqueous, liquid media. The stabilization mechanism is twofold.

First, the electrostatic repulsion between particles is enhanced. The cationic headgroups of the surfactant adsorb to the nanoparticle surfaces, creating a net positive charge on each particle that causes them to repel one another. Second, and more significantly for this compound, is steric stabilization. mdpi.com The two long, bulky behenyl chains form a thick protective layer around each nanoparticle. When two particles approach each other, these layers begin to overlap and compress, which is entropically and energetically unfavorable, creating a repulsive force that prevents the particles from aggregating. mdpi.com This steric hindrance is particularly effective in preventing agglomeration, ensuring a stable and uniform dispersion over time. nih.gov The combination of electrostatic and steric effects provides robust stabilization for colloidal systems.

Use in Advanced Emulsion and Dispersion Technologies (beyond basic stabilization)

The surfactant properties of this compound also enable its use in more complex formulation technologies, such as the fabrication of porous materials and encapsulation systems.

Emulsion templating is a versatile method for creating highly porous materials with interconnected pore structures. rsc.orgnih.gov In a typical process, a high internal phase emulsion (HIPE) is formed, which is an emulsion with a high volume fraction (typically >74%) of the dispersed phase. nih.gov This emulsion is then stabilized by a surfactant, and the continuous phase, often containing monomers, is polymerized. Finally, the dispersed phase is removed by washing or evaporation, leaving behind a porous solid structure that is a replica of the original emulsion template. researchgate.net

This compound, with its strong surfactant properties, can be used to stabilize the interface between the oil and water phases in an emulsion. Given its hydrophobic nature, it would preferentially act as a stabilizer in water-in-oil emulsions, where water droplets are dispersed in a continuous oil phase containing polymerizable monomers. The surfactant would reside at the oil-water interface, preventing the water droplets from coalescing. After polymerization of the oil phase, the water and the surfactant can be washed away, yielding a porous polymer foam. The size of the pores in the final material would be dictated by the size of the water droplets in the initial emulsion.

This compound is cited in patent literature as a component in systems designed for the encapsulation and controlled delivery of non-biological active ingredients, such as fragrances and perfumes. epo.orggoogle.comgoogle.com In these applications, the goal is to protect a volatile or sensitive active ingredient and control its release over time. google.com

This compound in Stimuli-Responsive Soft Materials

This compound is a key component in the fabrication of advanced stimuli-responsive soft materials. While not stimuli-responsive on its own, it serves as a crucial organic modifier for creating organoclays, which are then incorporated into polymer matrices. These polymer-organoclay nanocomposites can respond to external stimuli such as temperature, pH, and solvents. nih.govrsc.orgnih.govmagtech.com.cn

The primary function of this compound is to transform hydrophilic clay minerals, like bentonite or hectorite, into hydrophobic, organophilic materials. mdpi.comnih.gov This is achieved through a cation exchange process where the inorganic cations (e.g., sodium) in the clay's interlayer galleries are replaced by the dibehenyldimethylammonium cations [(CH₃)₂N(C₂₂H₄₅)₂]⁺. mdpi.comresearcher.life The two long behenyl (C22) alkyl chains of the surfactant molecule orient themselves within the clay galleries, forcing them apart and changing the surface chemistry from hydrophilic to organophilic.

When these organoclays are dispersed within a polymer matrix, they can impart stimuli-responsive behavior. For example, in a thermo-responsive polymer system, changes in temperature can alter the polymer's solubility or conformation. This change affects the interaction between the polymer chains and the dispersed organoclay platelets, leading to a macroscopic change in the material's properties, such as shape, stiffness, or permeability. The organoclay, modified with this compound, enhances the mechanical integrity of the material and can influence the kinetics and magnitude of the response.

Research Findings: The effectiveness of these nanocomposites depends on the degree of exfoliation and dispersion of the organoclay within the polymer. The long behenyl chains of this compound are particularly effective at creating a large interlayer spacing in the clay, which facilitates the penetration of polymer chains and leads to better dispersion.

Solvent Responsiveness: In the presence of different organic solvents, polymer composites containing these organoclays can exhibit selective swelling or shrinking. The compatibility of the solvent with both the polymer and the organophilic surface of the modified clay dictates the material's response.

Thermal Responsiveness: When combined with thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAAm), the resulting hydrogels show altered lower critical solution temperature (LCST) behavior. The organoclay can reinforce the gel structure, leading to more robust and faster-actuating materials. mdpi.com

pH Responsiveness: In pH-responsive polymer systems, the organoclay can act as a passive reinforcing agent whose interaction with the polymer matrix changes as the polymer chains become charged or neutralized in response to pH shifts. nih.gov

The following table summarizes the role of organoclays, synthesized using long-chain quaternary ammonium compounds like this compound, in polymer composites.

Table 1: Influence of Organoclay on Polymer Composite Properties

Property Effect of Organoclay Addition Stimulus Mechanism of Response
Mechanical Strength Increased modulus and toughness N/A (Passive) Reinforcement from dispersed high-aspect-ratio clay platelets.
Thermal Stability Increased degradation temperature Temperature "Tortuous path" created by clay platelets hinders diffusion of volatile decomposition products.
Swelling/Actuation Modified swelling ratio and response time Solvent, Temperature, pH Altered polymer-particle and polymer-solvent interactions; physical crosslinking by clay platelets.
Permeability Decreased permeability to gases/liquids N/A (Passive) Increased path length for diffusion created by impermeable clay platelets.

Rheological Modifiers and Thickeners in Complex Fluids (Non-Biological Systems)

This compound is a fundamental ingredient in the formulation of high-performance organoclay rheological modifiers. These additives are essential for controlling the flow properties of a wide range of non-aqueous complex fluids, including oil-based drilling muds, paints, coatings, greases, and adhesives. nih.govnih.govcrodaagriculture.com

The modification of smectite clays (B1170129) (e.g., bentonite, hectorite) with this compound renders the clay organophilic. researchgate.netgoogle.com When dispersed in a non-polar or medium-polarity liquid system, the organoclay platelets form a robust, three-dimensional gel network through edge-to-face and edge-to-edge interactions. This network structure is responsible for imparting high viscosity at low shear rates, which provides excellent anti-settling and sag (B610663) resistance properties. youtube.com

A key characteristic of systems thickened with these organoclays is their shear-thinning (pseudoplastic) behavior. When shear force is applied (e.g., during pumping, mixing, or brushing), the gel structure temporarily breaks down, leading to a significant drop in viscosity. This allows for easy application and handling. Once the shear is removed, the network reforms, and the viscosity recovers, preventing dripping or sagging. crodaagriculture.com

Detailed Research Findings: Research on oil-based drilling fluids demonstrates the effectiveness of organoclays modified with long-chain quaternary ammonium compounds. The incorporation of these additives leads to significant improvements in critical rheological parameters.

Yield Point (YP): The YP, which indicates the stress required to initiate fluid flow, is substantially increased. This is crucial for the suspension of drill cuttings and weighting agents, preventing their sedimentation. nih.gov

Plastic Viscosity (PV): The PV, which relates to the internal friction of the fluid, is often only moderately increased, which is desirable to maintain pumpability. nih.gov

Gel Strength: The gel strength, a measure of the thixotropic properties of the fluid, is enhanced, ensuring that solids remain suspended when circulation is stopped. nih.gov

Flat Rheology: Some advanced rheology modifiers based on these chemical structures provide a "flat rheology" profile, meaning the fluid's viscosity remains relatively constant over a wide temperature range, which is critical for deep and high-temperature drilling operations. cpchem.com

The table below presents typical data from a comparative study on an oil-based drilling fluid, showing the performance enhancement upon adding an organoclay based on a long-chain quaternary ammonium salt compared to a base fluid or a fluid with a standard organoclay.

Table 2: Performance of Organoclay as a Rheological Modifier in Oil-Based Drilling Fluid

Property Unit Base Mud Mud with Standard Organoclay Mud with Advanced Organoclay* % Improvement (Advanced vs. Standard)
Plastic Viscosity (PV) cP 15 20 26 +30%
Yield Point (YP) lb/100 ft² 8 24 33 +38%
YP/PV Ratio - 0.53 1.20 1.27 +6%
10-sec Gel Strength lb/100 ft² 4 12 16 +33%
10-min Gel Strength lb/100 ft² 7 18 25 +39%
Filtration Volume cm³ 8.0 5.0 4.5 -10%

*Advanced organoclay based on long-chain dialkyl-dimethylammonium chemistry. Data synthesized from findings in technical literature. nih.gov

Applications in Mineral Processing and Flotation Chemistry

In the field of mineral processing, this compound and similar long-chain quaternary ammonium compounds function as highly effective cationic collectors in froth flotation. scirp.orgicm.edu.pl This process is used to separate valuable minerals from gangue (waste rock) based on differences in their surface hydrophobicity. 911metallurgist.com

These cationic collectors are particularly crucial in the reverse flotation of iron ores. In this process, the goal is to float the silica- and silicate-based gangue minerals, leaving the valuable iron minerals (like hematite (B75146) and magnetite) in the slurry to be collected as the concentrate. uq.edu.au

The mechanism relies on electrostatic interaction. Mineral surfaces like quartz (SiO₂) are negatively charged in the typical pH range of flotation pulp (pH > 4). mdpi.com The positively charged quaternary ammonium headgroup [(CH₃)₂N(R)₂]⁺ of the collector molecule electrostatically adsorbs onto the anionic mineral surface. The long, hydrophobic behenyl chains then orient outwards, transforming the previously hydrophilic gangue surface into a hydrophobic one. These newly hydrophobic particles readily attach to air bubbles that are passed through the pulp and are carried to the surface in a froth, which is then skimmed off. researchgate.net

Detailed Research Findings: The effectiveness of a cationic collector is determined by its ability to selectively adsorb to the target mineral (gangue) while having minimal interaction with the valuable mineral.

Selectivity: Long-chain quaternary ammonium salts show strong selectivity for quartz over iron oxides like magnetite and hematite, especially in a pH range of 8-11. scirp.orggoogle.com

Chain Length: The collection efficiency and hydrophobicity imparted to the mineral surface increase with the length of the alkyl chains. The very long C22 behenyl groups in this compound provide a powerful hydrophobic effect, leading to high flotation recovery of silicates at relatively low collector concentrations. mdpi.com

Flotation Conditions: The process is typically carried out in an alkaline pH, often adjusted with lime or caustic soda. Sometimes, depressants like starch or dextrin (B1630399) are used to further prevent the flotation of any iron oxide particles, thus enhancing the purity of the iron concentrate. google.com

The following table shows representative results from micro-flotation tests, illustrating the separation efficiency of quartz from magnetite using a long-chain quaternary ammonium salt collector.

Table 3: Reverse Flotation Performance of a Cationic Collector

Mineral Collector Concentration (mol/L) pH Mineral Recovery (%)
**Quartz (SiO₂) ** 1 x 10⁻⁴ 9.0 91.2
Magnetite (Fe₃O₄) 1 x 10⁻⁴ 9.0 4.5
**Quartz (SiO₂) ** 1 x 10⁻³ 9.0 94.8
Magnetite (Fe₃O₄) 1 x 10⁻³ 9.0 6.1
**Quartz (SiO₂) ** 1 x 10⁻⁴ 11.0 90.5
Magnetite (Fe₃O₄) 1 x 10⁻⁴ 11.0 3.8

*Data synthesized from micro-flotation studies on quaternary ammonium salt collectors. scirp.orguq.edu.au

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing quaternary ammonium compounds like DDAC, and how can researchers optimize reaction conditions for high yield?

  • Methodological Answer : Synthesis typically involves quaternization reactions between dimethylamine and alkyl chlorides. For example, DDAC can be synthesized by reacting dimethylamine with 1-chlorodecane under controlled alkaline conditions (pH 9–11) at 60–80°C . Yield optimization requires careful monitoring of stoichiometric ratios, solvent selection (e.g., ethanol/water mixtures), and purification via recrystallization or column chromatography. Impurities such as unreacted amines should be quantified using titration or HPLC-MS .

Q. Which analytical techniques are recommended for determining the purity and structural integrity of DDAC in research settings?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying DDAC and detecting contaminants (e.g., residual alkyl chlorides or byproducts). For example, reverse-phase C18 columns with acetonitrile/water mobile phases and electrospray ionization (ESI+) achieve detection limits of ~10 mg/kg . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify quaternary ammonium group formation .

Q. What physicochemical properties of DDAC are most critical for its behavior in experimental applications (e.g., antimicrobial studies)?

  • Methodological Answer : Key properties include:

  • Critical micelle concentration (CMC) : Determines surfactant activity and membrane disruption efficiency. Measured via surface tension assays .
  • Hydrophobic chain length : Longer chains (e.g., C10 in DDAC) enhance lipid bilayer penetration, increasing antimicrobial efficacy .
  • Stability in solution : pH-dependent hydrolysis rates must be characterized using stability-indicating HPLC methods, as degradation products (e.g., dimethylamine) can confound results .

Advanced Research Questions

Q. How can researchers design experiments to assess DDAC’s stability under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Accelerated stability studies : Incubate DDAC solutions at elevated temperatures (40–60°C) and varying pH (2–12) to model long-term storage. Monitor degradation via HPLC-MS and identify products like decyl alcohol or dimethylammonium chloride .
  • Kinetic modeling : Use Arrhenius equations to predict degradation rates under standard laboratory conditions. Validate with real-time stability data .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for DDAC across studies?

  • Methodological Answer : Contradictions often arise from:

  • Biofilm vs. planktonic cell testing : Biofilm models (e.g., microtiter plate assays) require higher DDAC concentrations due to extracellular polymeric substance (EPS) interference .
  • Synergistic effects : Combine DDAC with EDTA or hydrogen peroxide to enhance efficacy against resistant strains. Use checkerboard assays to quantify synergy .
  • Standardized protocols : Adopt CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) determination to reduce variability .

Q. Which methodologies evaluate DDAC’s interactions with polymer matrices (e.g., hydrogels) for controlled-release applications?

  • Methodological Answer :

  • Swelling studies : Measure hydrogel absorption capacity in DDAC solutions to assess ionic interactions between quaternary ammonium groups and polymer networks (e.g., acrylamide-based hydrogels) .
  • Release kinetics : Use Franz diffusion cells to quantify DDAC release rates from matrices under simulated physiological conditions. Fit data to Higuchi or Korsmeyer-Peppas models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.